molecular formula C9H11NO2 B160760 1-Isopropyl-4-nitrobenzene CAS No. 1817-47-6

1-Isopropyl-4-nitrobenzene

Cat. No.: B160760
CAS No.: 1817-47-6
M. Wt: 165.19 g/mol
InChI Key: JXMYUMNAEKRMIP-UHFFFAOYSA-N
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Description

1-Isopropyl-4-nitrobenzene serves as a versatile building block and key synthetic intermediate in advanced organic synthesis and pharmaceutical research. Its structure, featuring an electron-withdrawing nitro group and an isopropyl substituent on the benzene ring, makes it a valuable precursor for the development of complex molecules . A significant application documented in recent literature is its role in the scaled-up synthesis of NEt-3IB, a potent Retinoid X Receptor (RXR) agonist investigated as a small-molecular drug candidate for inflammatory bowel disease, contributing to research aligned with Sustainable Development Goals (SDGs) . Furthermore, this compound is integral to method development in catalysis, exemplified by its use in photoinduced iron-catalyzed ipso-nitration reactions of aryl halides via a single-electron transfer (SET) process . It is also a referenced material in the study of telescoped multistep flow synthesis, which optimizes sequences involving nitration, reduction, diazotization, and hydrolysis . These attributes render this compound a compound of high value in exploring new synthetic methodologies and creating functional materials and biologically active molecules. Researchers are encouraged to consult the specific scientific literature for detailed protocols and mechanistic insights relevant to their applications.

Properties

IUPAC Name

1-nitro-4-propan-2-ylbenzene
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InChI

InChI=1S/C9H11NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXMYUMNAEKRMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID6061991
Record name p-Nitrocumene
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Molecular Weight

165.19 g/mol
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CAS No.

1817-47-6
Record name 1-Isopropyl-4-nitrobenzene
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Record name 4-Isopropylnitrobenzene
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Record name Benzene, 1-(1-methylethyl)-4-nitro-
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Record name p-nitrocumene
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Record name 4-ISOPROPYLNITROBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-4-nitrobenzene, also known as 4-nitrocumene, is an aromatic nitro compound with significant applications in organic synthesis.[1] Its chemical structure, featuring an isopropyl group and a nitro group on a benzene (B151609) ring, makes it a versatile intermediate for the production of various chemicals, including herbicides, dyes, and pharmaceutical compounds.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications and safety considerations.

Chemical and Physical Properties

This compound is a yellow-green liquid at room temperature.[2][3][4][5] It is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1817-47-6[2][3][6]
Molecular Formula C₉H₁₁NO₂[2][3][7]
Molecular Weight 165.19 g/mol [2][7]
Appearance Yellow-green liquid[2][3][4][5]
Melting Point 35.17 °C (estimate)[3][4]
Boiling Point 106-107 °C at 11 mmHg[4][8]
Density 1.09 g/mL at 25 °C[4][8]
Flash Point >230 °F (>110 °C)[4][6]
Refractive Index (n20/D) 1.537[3][4][8]
Vapor Pressure 0.0728 mmHg at 25 °C[3][6]
Solubility Insoluble in water; soluble in benzene and toluene.[9]

Synthesis and Reactions

Synthesis of this compound (Nitration of Cumene)

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction of cumene (B47948) (isopropylbenzene) with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[5][9] The isopropyl group is an ortho-, para-director; however, the para-isomer is the major product due to steric hindrance at the ortho position.

G Cumene Cumene (Isopropylbenzene) Reaction Nitration Cumene->Reaction MixedAcid Mixed Acid (HNO₃ + H₂SO₄) MixedAcid->Reaction Product This compound (Major Product) Reaction->Product OrthoProduct 1-Isopropyl-2-nitrobenzene (Minor Product) Reaction->OrthoProduct Separation Purification (Distillation) Product->Separation OrthoProduct->Separation Separation->Product Isolated Product

Synthesis workflow for this compound.

Experimental Protocol: Nitration of Cumene

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10 °C.

  • Reaction: Slowly add cumene dropwise to the stirred nitrating mixture. The temperature of the reaction mixture should be carefully controlled and maintained between 5-10 °C to minimize the formation of byproducts.

  • Reaction Completion and Quenching: After the addition of cumene is complete, continue stirring the mixture at the same temperature for a specified period to ensure the reaction goes to completion. Pour the reaction mixture slowly onto crushed ice with stirring.

  • Work-up: Separate the organic layer from the aqueous layer using a separatory funnel. Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with water again until the washings are neutral.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Remove the drying agent by filtration. The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the this compound.

Key Chemical Reactions

This compound undergoes several important chemical transformations, primarily involving the nitro group.

G Start This compound Reduction Reduction (e.g., Fe/HCl) Start->Reduction -NO₂ → -NH₂ Nucleophilic Nucleophilic Aromatic Substitution Start->Nucleophilic Nu⁻ replaces -NO₂ Electrophilic Electrophilic Aromatic Substitution Start->Electrophilic E⁺ adds to ring Amine 4-Isopropylaniline (B126951) Reduction->Amine Substituted Substituted Isopropylbenzene Nucleophilic->Substituted DiSubstituted Di-substituted Isopropylnitrobenzene Electrophilic->DiSubstituted

Key chemical reactions of this compound.

Experimental Protocol: Reduction to 4-Isopropylaniline

The reduction of the nitro group to an amine is a fundamental transformation. A common method involves the use of a metal in an acidic medium.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, place this compound and a suitable solvent such as ethanol.

  • Addition of Reducing Agent: Add iron powder to the flask. Heat the mixture to reflux and then add a mineral acid (e.g., hydrochloric acid) dropwise.

  • Reaction Monitoring: The reaction is exothermic. Maintain a steady reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer detectable.

  • Work-up: After the reaction is complete, cool the mixture and make it basic by adding a solution of sodium hydroxide. This will precipitate iron salts.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with water and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude 4-isopropylaniline. Further purification can be achieved by distillation or recrystallization of a suitable salt.

Applications in Research and Development

This compound is a valuable building block in several areas:

  • Agrochemicals: It is a key intermediate in the synthesis of the herbicide Isoproturon.[2]

  • Organic Synthesis: It serves as a precursor for the synthesis of various organic molecules, including substituted indoles, which are important scaffolds in medicinal chemistry.[1]

  • Materials Science: Research has explored its use as a precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.[1]

  • Pharmaceuticals: The reduction of this compound to 4-isopropylaniline provides a crucial intermediate for the synthesis of various pharmaceutical compounds.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[1]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
Irritating to eyes, respiratory system, and skin.Wear suitable protective clothing, gloves, and eye/face protection.
Use only in a well-ventilated area.
Avoid breathing dust, fume, gas, mist, vapors, or spray.
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
After contact with skin, wash immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

This compound is a chemical intermediate with significant utility in various fields of chemical research and industry. Its straightforward synthesis and the reactivity of its nitro group make it a valuable precursor for a wide range of more complex molecules. A thorough understanding of its properties, synthesis, and reactions is essential for its safe and effective use in research and development.

References

Synthesis of 1-Isopropyl-4-nitrobenzene from Cumene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isopropyl-4-nitrobenzene from cumene (B47948), a key intermediate in the production of various organic compounds. The primary focus is on the widely utilized mixed acid nitration method, with detailed experimental protocols, quantitative data, and safety considerations.

Introduction

This compound, also known as p-nitrocumene, is a valuable chemical intermediate. Its synthesis is a classic example of an electrophilic aromatic substitution reaction, where the isopropyl group on the cumene ring directs the incoming nitro group primarily to the para position. This regioselectivity is a consequence of the steric hindrance at the ortho positions and the electronic activating nature of the alkyl group. The most common industrial and laboratory-scale synthesis involves the nitration of cumene using a mixture of concentrated nitric acid and sulfuric acid.

Reaction and Mechanism

The nitration of cumene proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of cumene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

The isopropyl group is an ortho, para-director. However, due to the steric bulk of the isopropyl group, the para-substituted product is the major isomer formed.

Quantitative Data

The nitration of cumene yields a mixture of isomers. The typical product distribution is summarized in the table below.

Product IsomerPercentage Yield
This compound (para)~68%
1-Isopropyl-2-nitrobenzene (ortho)~24-28%
1-Isopropyl-3-nitrobenzene (meta)~1-2%

Physical and spectroscopic data for the primary product, this compound, are provided in the following table.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Yellow-green liquid
Boiling Point 106-107 °C at 11 mm Hg[1]
Density 1.09 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.537[1]
¹H NMR (CDCl₃) δ 8.19 (d, 2H), 7.42 (d, 2H), 3.08 (sept, 1H), 1.28 (d, 6H) ppm
¹³C NMR (CDCl₃) δ 149.3, 147.0, 127.2, 123.7, 34.2, 23.8 ppm

Experimental Protocol: Mixed Acid Nitration of Cumene

This protocol is adapted from a similar procedure for the nitration of p-cymene (B1678584) and is a representative method for the laboratory-scale synthesis of this compound.[2]

Safety Precautions:

  • This reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[3]

  • An ice bath must be readily available to control the reaction temperature.

  • Spill kits for acids should be accessible.[4]

  • Cumene is flammable and an irritant. Handle with care and avoid inhalation.[5][6]

Materials:

  • Cumene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Dichloromethane or Diethyl Ether (for extraction)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add the required volume of concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature of the mixed acid below 10 °C.

  • Nitration Reaction: To the cooled nitrating mixture, add cumene dropwise from the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C. Vigorous stirring is essential to ensure proper mixing of the biphasic system.[2]

  • After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely. The organic layer containing the nitrocumene isomers will separate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil is a mixture of ortho-, meta-, and para-nitrocumene.

    • The isomers can be separated by fractional distillation under reduced pressure. The para-isomer, having the highest boiling point, will be collected as the last fraction.

    • Alternatively, fractional crystallization can be employed for purification.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mixed Acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Nitration Nitration of Cumene (0-10 °C) Mixed Acid->Nitration Quench Quench with Ice Nitration->Quench Reaction Mixture Extraction Extraction & Washing Quench->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Crude Product This compound This compound Purification->this compound Cumene Cumene Cumene->Nitration

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H3O_plus H₃O⁺ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Cumene Cumene H2SO4_regen H₂SO₄ (regenerated) Sigma_Complex Arenium Ion (Sigma Complex) Cumene->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product + HSO₄⁻

Caption: The mechanism of electrophilic aromatic substitution for the nitration of cumene.

References

Chemical structure and molecular weight of 4-nitrocumene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-nitrocumene (p-nitrocumene), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and key reactions, and its primary applications.

Chemical Identity and Physicochemical Properties

4-Nitrocumene, systematically named 1-isopropyl-4-nitrobenzene, is an aromatic nitro compound. Its chemical formula is C₉H₁₁NO₂.[1][2] The structure consists of a benzene (B151609) ring substituted by an isopropyl group and a nitro group at the para-position. This substitution pattern is crucial for its subsequent chemical transformations.

The key physical and chemical properties of 4-nitrocumene are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 165.19 g/mol [1][3]
CAS Number 1817-47-6[1][2]
Appearance Light yellow to brown liquid, or a yellow crystalline solid.[1][3][4]
Melting Point 61-63 °C (for the solid form)[1]
Boiling Point 242-243 °C (at atmospheric pressure)[1]106-107 °C (at 11 mmHg)[5]
Density ~1.135 g/cm³[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ethyl acetate (B1210297).[1][3]
Refractive Index (n²⁰/D) ~1.537-1.54[5]

Molecular Structure

The chemical structure of 4-nitrocumene is depicted below. The para-orientation of the isopropyl and nitro groups is a key feature influencing its reactivity.

Chemical structure of 4-nitrocumene.

Synthesis and Key Reactions: Experimental Protocols

4-Nitrocumene is primarily synthesized through the electrophilic nitration of cumene (B47948). It serves as a crucial precursor for the synthesis of 4-isopropylaniline (B126951) (p-cumidine), a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Synthesis of 4-Nitrocumene via Nitration of Cumene

The traditional and most common laboratory method for synthesizing 4-nitrocumene involves the nitration of cumene using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Materials:

  • Cumene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate Solution (5%)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Calcium Chloride (CaCl₂)

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Protocol:

  • Preparation of the Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid to a stirred, pre-chilled volume of concentrated nitric acid. Maintain the temperature below 10 °C during this addition.

  • Nitration Reaction: While maintaining the low temperature and continuous stirring, add cumene dropwise to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 15-20 °C to minimize the formation of dinitrated byproducts.

  • Reaction Completion: After the addition of cumene is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Work-up: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., dichloromethane). Collect the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitrocumene mixture.

  • Purification: The product is a mixture of isomers, predominantly the para (4-nitro) and ortho (2-nitro) isomers.[1] Purification to isolate 4-nitrocumene can be achieved through fractional distillation under vacuum or recrystallization.

Reduction of 4-Nitrocumene to 4-Isopropylaniline (p-Cumidine)

The reduction of the nitro group to an amine is a fundamental transformation. A common and effective method for this conversion is the use of a metal in an acidic medium, such as iron powder in acetic acid.

Materials:

  • 4-Nitrocumene

  • Iron Powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrocumene (1 equivalent) in a mixture of glacial acetic acid and ethanol.

  • Addition of Iron: To the stirred solution, add fine iron powder (3-4 equivalents) in portions. The reaction is exothermic, and the rate of addition may need to be controlled.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Solvent Removal and Neutralization: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the remaining acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain crude 4-isopropylaniline. The product can be further purified by vacuum distillation.

Experimental and Synthetic Workflow

The logical progression from the starting material (cumene) to the final, valuable intermediate (4-isopropylaniline) is a key pathway in industrial and laboratory synthesis. This workflow highlights the central role of 4-nitrocumene.

G start Cumene (Isopropylbenzene) nitration Electrophilic Nitration start->nitration product_nitro 4-Nitrocumene (and ortho isomer) nitration->product_nitro reagents_nitration Reagents: HNO₃ / H₂SO₄ reagents_nitration->nitration purification Purification (e.g., Distillation) product_nitro->purification pure_product Pure 4-Nitrocumene purification->pure_product reduction Nitro Group Reduction pure_product->reduction final_product 4-Isopropylaniline (p-Cumidine) reduction->final_product reagents_reduction Reagents: Fe / Acetic Acid reagents_reduction->reduction

Synthetic workflow from cumene to 4-isopropylaniline.

Applications in Research and Industry

4-Nitrocumene is not typically an end-product but rather a critical building block in multi-step syntheses.

  • Pharmaceutical Synthesis: It is used in the production of various active pharmaceutical ingredients (APIs).[6] The corresponding amine, 4-isopropylaniline, is a precursor for synthesizing more complex molecules with potential biological activity.

  • Agrochemicals: A major industrial application of 4-nitrocumene is in the manufacturing of herbicides. Specifically, it is a key intermediate for the synthesis of Isoproturon, a widely used urea-based herbicide.

  • Dyes and Pigments: Like many nitroaromatic compounds, it can be used as a precursor in the dye industry.[6]

  • Organic Synthesis: In a research context, it serves as a versatile starting material for introducing the 4-isopropylphenyl moiety into larger molecules.

Spectroscopic Characterization

Standard spectroscopic techniques are essential for confirming the identity and purity of 4-nitrocumene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between the para and ortho isomers formed during nitration. The distinct chemical shifts and splitting patterns of the aromatic protons allow for the quantification of the isomer ratio in the crude product.

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-nitrocumene will show characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), as well as bands for the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound (m/z 165 for the molecular ion) and provide fragmentation patterns useful for structural elucidation.

Spectra for 4-nitrocumene are available in public databases such as the NIST Chemistry WebBook and PubChem.

Safety and Handling

4-Nitrocumene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Users should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is incompatible with strong bases and strong oxidizing agents.[5] All handling and synthesis should be performed by trained personnel.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-isopropyl-4-nitrobenzene. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is an aromatic compound of interest in various fields of chemical research and development. Its structure, featuring an isopropyl group and a nitro group on a benzene (B151609) ring, gives rise to a distinct and informative NMR spectrum. Understanding the chemical shifts, coupling constants, and integration of its ¹H and ¹³C NMR spectra is crucial for its unambiguous identification and for monitoring its chemical transformations.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data
SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
18.19Doublet8.82HH-3, H-5
27.42Doublet8.82HH-2, H-6
33.08Septet6.91HCH (isopropyl)
41.28Doublet6.96HCH₃ (isopropyl)
¹³C NMR Spectral Data
SignalChemical Shift (δ) ppmAssignment
1153.2C-4
2146.9C-1
3127.3C-2, C-6
4123.5C-3, C-5
534.2CH (isopropyl)
623.8CH₃ (isopropyl)

Experimental Protocols

The following is a typical experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Sample: this compound (purity >98%).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • NMR Tube: Use a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Temperature: Standard probe temperature (e.g., 298 K).

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of 10-12 ppm is appropriate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of 200-220 ppm is suitable for most organic compounds.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical relationships of its NMR signals.

Figure 1: Chemical structure of this compound.

G cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals H3_5 H-3, H-5 (δ 8.19, d) C3_5 C-3, C-5 (δ 123.5) H3_5->C3_5 attached to H2_6 H-2, H-6 (δ 7.42, d) C2_6 C-2, C-6 (δ 127.3) H2_6->C2_6 attached to CH_iso CH (isopropyl) (δ 3.08, sept) C_iso CH (isopropyl) (δ 34.2) CH_iso->C_iso attached to CH3_iso CH₃ (isopropyl) (δ 1.28, d) C_CH3_iso CH₃ (isopropyl) (δ 23.8) CH3_iso->C_CH3_iso attached to C4 C-4 (δ 153.2) C1 C-1 (δ 146.9) C6 C6 C2_6->C1 C3_5->C4 C_iso->C1 attached to

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 1-Isopropyl-4-nitrobenzene

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for the compound this compound. It includes detailed spectral data, experimental protocols for data acquisition, and visual workflows to aid in the understanding of the analytical processes.

Compound Information

  • Compound Name: this compound

  • CAS Number: 1817-47-6[1][2]

  • Molecular Formula: C₉H₁₁NO₂[2][3]

  • Molecular Weight: 165.19 g/mol [2][3]

Mass Spectrometry Data

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.[4]

Electron Ionization Mass Spectrum Data

The following table summarizes the major peaks observed in the electron ionization (EI) mass spectrum of this compound. In EI-MS, the molecular ion peak is often observed, which in this case is at m/z 165.[3] Aromatic compounds tend to show strong molecular ion peaks due to their stable structures.[5] The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it (e.g., NO, O).[6][7]

m/zRelative Intensity (%)Putative Fragment Assignment
16535.2[M]⁺ (Molecular Ion)
150100.0[M-CH₃]⁺
12017.7[M-NO₂ + H]⁺ or [C₉H₁₂]⁺
11911.4[M-NO₂]⁺ or [C₉H₁₁]⁺
10427.4[C₈H₈]⁺
9125.3[C₇H₇]⁺ (Tropylium ion)
7718.5[C₆H₅]⁺ (Phenyl ion)

Data sourced from ChemicalBook (MS-IW-9724)[3]

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring the mass spectrum of a small organic molecule like this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[8]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. Instrument calibration is crucial for accurate mass measurement and is typically performed using a known reference compound.[9]

Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample This compound Solution Dilute Solution Sample->Solution Solvent Volatile Solvent (e.g., CH2Cl2) Solvent->Solution Injector GC Injector (Vaporization) Solution->Injector Injection Column GC Column (Separation) Injector->Column IonSource EI Ion Source (Ionization & Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Signal Analysis Data Interpretation Spectrum->Analysis Analysis

Caption: Workflow for GC-MS analysis of this compound.

FT-IR Spectroscopy Data

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorbed frequencies correspond to the vibrational modes of the molecule's functional groups.[10] This makes FT-IR a powerful tool for identifying the functional groups present in a compound.

Characteristic FT-IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring[11]
2975-2870C-H StretchIsopropyl Group
1600-1585C=C StretchAromatic Ring[11]
1530-1500N-O Asymmetric StretchNitro Group
1500-1400C=C StretchAromatic Ring[11]
1350-1335N-O Symmetric StretchNitro Group
900-675C-H Out-of-Plane BendAromatic Ring[11]

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy

A general protocol for acquiring an FT-IR spectrum of a liquid sample like this compound is as follows:

  • Instrument Preparation: The FT-IR spectrometer is turned on and allowed to stabilize. A background spectrum is collected to account for atmospheric water and carbon dioxide, as well as any signals from the sample holder.[12]

  • Sample Preparation (Neat Liquid/Thin Film):

    • A single drop of the neat liquid sample (this compound) is placed on one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[13]

    • A second salt plate is placed on top and gently rotated to create a thin, uniform film of the liquid between the plates.[13]

  • Sample Holder: The "sandwich" of salt plates is placed in the sample holder within the spectrometer's sample compartment.

  • Data Acquisition: The infrared spectrum is recorded. The instrument directs an infrared beam through the sample. The detector measures the amount of light that passes through at each frequency. The process involves using an interferometer and applying a Fourier transform to the resulting data to generate the spectrum.[10][14]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

  • Cleaning: After analysis, the salt plates are carefully cleaned with a suitable dry solvent (e.g., methylene (B1212753) chloride or ethanol) and stored in a desiccator to prevent damage from moisture.[13]

FT-IR Analysis Workflow

FTIR_Workflow cluster_instrument Instrument Setup cluster_sample Sample Preparation cluster_analysis Data Acquisition & Processing Spectrometer FT-IR Spectrometer Background Acquire Background Spectrum Spectrometer->Background Acquire Acquire Sample Spectrum Background->Acquire Input Sample Liquid Sample Film Create Thin Film Sample->Film Plates KBr/NaCl Salt Plates Plates->Film Film->Acquire Place in Spectrometer Process Process Data (Background Subtraction) Acquire->Process Spectrum Final IR Spectrum Process->Spectrum Interpretation Interpretation Spectrum->Interpretation Interpret Spectrum

Caption: Workflow for FT-IR analysis of a liquid sample.

References

An In-depth Technical Guide to the Physical Properties of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Isopropyl-4-nitrobenzene (also known as 4-nitrocumene), a compound of interest in various chemical and pharmaceutical research fields. This document details its boiling point and density, supported by experimental methodologies and structured data presentation.

Core Physical and Chemical Properties

This compound is an aromatic nitro compound that typically appears as a light yellow to yellow-green liquid.[1][2][3] It is characterized by the presence of an isopropyl group and a nitro group attached to a benzene (B151609) ring.

Quantitative Data Summary

The physical properties of this compound have been determined and reported across various sources. The following table summarizes these key quantitative data points for ease of reference and comparison.

Physical PropertyValueConditions
Boiling Point 236.4 °Cat 760 mmHg[2]
106-107 °Cat 11 mmHg[1][4][5]
122 °CPressure not specified[3]
Density 1.09 g/mLat 25 °C[1][4][5]
1.091 g/cm³Not specified, likely 25 °C[2]
1.0852 g/cm³at 20 °C[3]
Melting Point 35.17 °C(estimate)[1][2][3]
Flash Point >110 °C (>230 °F)[1][3][5]
Refractive Index n20/D 1.537(lit.)[1][4][5]
Molecular Formula C₉H₁₁NO₂[6]
Molecular Weight 165.19 g/mol [6]

Experimental Protocols

The determination of physical properties such as boiling point and density requires precise experimental techniques. While the specific methods used to obtain the data above are not detailed in the source literature, the following sections describe standard and widely accepted protocols for these measurements in an organic chemistry laboratory setting.

Boiling Point Determination (Micro-Scale Thiele Tube Method)

The Thiele tube method is a convenient and common technique for determining the boiling point of a small quantity of a liquid sample.[7]

Apparatus:

  • Thiele tube containing mineral oil

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or similar attachment

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample (this compound) are placed into the small test tube.[8]

  • Capillary Insertion: The capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[7]

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. This assembly is then clamped inside the Thiele tube, with the mineral oil level high enough to submerge the sample but below the attachment point.[9]

  • Heating: The side arm of the Thiele tube is gently and evenly heated. This design allows for the circulation of the oil, ensuring uniform temperature distribution.[9]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[9]

  • Measurement: The heat source is removed once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[9] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[10]

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely known volume.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermally controlled water bath

  • The liquid sample (this compound)

  • Deionized water (for calibration)

Procedure:

  • Calibration: The clean, dry pycnometer is weighed accurately (m₁). It is then filled with deionized water and placed in the water bath at a specific temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached. The pycnometer is then removed, carefully dried on the outside, and weighed again (m₂). The volume of the pycnometer (V) is calculated using the known density of water at that temperature.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample.

  • Equilibration and Weighing: The filled pycnometer is placed in the temperature-controlled water bath to reach the desired temperature. It is then removed, dried on the exterior, and weighed accurately (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a compound's boiling point using the Thiele tube method, as described in the protocol above.

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement A 1. Add sample to test tube B 2. Insert inverted capillary tube A->B C 3. Attach tube to thermometer B->C D 4. Place assembly in Thiele tube C->D E 5. Gently heat side arm D->E F 6. Observe for rapid, continuous bubbles E->F G 7. Remove heat source F->G H 8. Record temperature when liquid enters capillary G->H Result Final Boiling Point H->Result

References

An In-depth Technical Guide to the Solubility of 1-Isopropyl-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-isopropyl-4-nitrobenzene (also known as p-nitrocumene). While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and furnishes detailed experimental protocols for its determination. The principle of "like dissolves like" is a key predictor of its solubility behavior, suggesting higher solubility in non-polar and aromatic solvents. This document is intended to be a valuable resource for researchers and professionals in chemistry and pharmaceutical sciences, enabling them to effectively utilize and characterize this compound in various solvent systems.

Introduction

This compound (C9H11NO2) is an aromatic nitro compound with significant applications as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification processes such as crystallization, and in the formulation of products. This guide addresses the solubility of this compound, providing both qualitative assessments based on its chemical structure and detailed methodologies for the experimental determination of its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its molecular structure, are indicative of its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C9H11NO2[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance Yellow-green liquid[2]
Boiling Point 106-107 °C at 11 mmHg[2][3]
Density 1.09 g/mL at 25 °C[2][3]
Water Solubility Insoluble[1]

Solubility Profile

Based on its molecular structure, which features a non-polar benzene (B151609) ring and an isopropyl group, alongside a polar nitro group, this compound is classified as a non-polar to weakly polar molecule. Following the principle of "like dissolves like," it is expected to be more soluble in non-polar and weakly polar organic solvents.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventExpected SolubilityReference(s)
Aromatic Hydrocarbons BenzeneSoluble[1]
TolueneSoluble[1]
Alcohols MethanolLikely SolubleGeneral chemical principles
EthanolLikely SolubleGeneral chemical principles
Ketones AcetoneLikely SolubleGeneral chemical principles
Esters Ethyl AcetateLikely SolubleGeneral chemical principles
Ethers Diethyl EtherLikely SolubleGeneral chemical principles
Halogenated Hydrocarbons DichloromethaneLikely SolubleGeneral chemical principles
Polar Aprotic Solvents Dimethylformamide (DMF)Likely SolubleGeneral chemical principles
Dimethyl Sulfoxide (DMSO)Likely SolubleGeneral chemical principles
Non-polar Solvents HexaneSparingly Soluble to SolubleGeneral chemical principles
CyclohexaneSparingly Soluble to SolubleGeneral chemical principles
Aqueous Solvents WaterInsoluble[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols describe the widely accepted isothermal shake-flask method coupled with gravimetric analysis for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Objective: To prepare a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled water bath or incubator shaker

  • Screw-capped vials or flasks

  • Spatula

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a pre-weighed screw-capped vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Add a known volume or mass of the selected organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

  • Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to determine the time to equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Once equilibrium is reached, cease agitation and allow the vial to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

  • Carefully withdraw a sample of the clear supernatant for analysis. It is crucial to avoid disturbing the sediment. The sample should be filtered through a syringe filter compatible with the solvent to remove any undissolved microparticles.

Gravimetric Analysis of the Saturated Solution

Objective: To determine the concentration of this compound in the saturated solution.

Materials:

  • Saturated solution of this compound

  • Pre-weighed evaporating dish or beaker

  • Pipette

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

  • Weigh the evaporating dish containing the solution to determine the mass of the solution.

  • Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.

  • Once the bulk of the solvent has been removed, place the evaporating dish in an oven at a temperature below the boiling point of this compound to dry the solid residue to a constant weight.

  • Allow the dish to cool to room temperature in a desiccator before weighing.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • The mass of the solid residue corresponds to the mass of this compound dissolved in the known mass or volume of the solvent.

Calculations:

  • Solubility ( g/100g solvent): (Mass of solute / Mass of solvent) x 100

  • Mole Fraction (χ): Moles of solute / (Moles of solute + Moles of solvent)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method and gravimetric analysis.

experimental_workflow start Start add_excess Add Excess this compound to Solvent in a Vial start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-72h) add_excess->equilibrate sediment Allow Excess Solid to Sediment (≥2h at Constant T) equilibrate->sediment sample Withdraw and Filter Supernatant sediment->sample weigh_solution Weigh a Known Volume/Mass of the Saturated Solution sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate dry Dry Solute to Constant Weight evaporate->dry weigh_solute Weigh Dry Solute dry->weigh_solute calculate Calculate Solubility (e.g., mole fraction, g/100g solvent) weigh_solute->calculate end End calculate->end like_dissolves_like cluster_solvents Solvents solute This compound Non-polar (Aromatic Ring, Isopropyl Group) Weakly Polar (Nitro Group) polar_solvents Polar Solvents e.g., Water solute:f1->polar_solvents Low Interaction (Low/Insoluble) nonpolar_solvents Non-polar/Weakly Polar Solvents e.g., Toluene, Benzene, Acetone solute:f0->nonpolar_solvents High Interaction (High Solubility)

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-isopropyl-4-nitrobenzene, also known as p-nitrocumene. The presence of both an activating, ortho-, para-directing isopropyl group and a strongly deactivating, meta-directing nitro group creates a unique chemical environment that dictates the regioselectivity and reactivity of the aromatic ring. This document details the theoretical basis for these reactions, provides experimental protocols for key transformations, and presents quantitative data where available.

Core Principles: Directing Effects and Reactivity

The outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of the two substituents.

  • Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl substituent is an activating group and an ortho-, para-director.[1] It donates electron density to the ring primarily through an inductive effect, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene.

  • Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing resonance and inductive effects.[1] This makes the aromatic ring significantly less nucleophilic and slows the rate of electrophilic attack. The nitro group is a meta-director.

In this compound, these directing effects are synergistic. The isopropyl group directs incoming electrophiles to the ortho and para positions relative to itself. The para position is already occupied by the nitro group. The nitro group directs incoming electrophiles to the meta position relative to itself, which is the same position as the ortho position to the isopropyl group (the 2- and 6-positions). Therefore, electrophilic attack is strongly directed to the positions ortho to the isopropyl group and meta to the nitro group. Due to the steric bulk of the isopropyl group, substitution at the 2-position is the overwhelmingly favored outcome.[2][3]

The strong deactivating effect of the nitro group means that forcing conditions, such as high temperatures and strong acid catalysts, are generally required for substitution to occur.[1]

Regioselectivity of Electrophilic Aromatic Substitution

The primary site of electrophilic attack on this compound is the carbon atom at the 2-position. The following diagram illustrates the logical relationship of the directing effects leading to this regioselectivity.

G Regioselectivity in EAS of this compound This compound This compound Isopropyl Group Isopropyl Group This compound->Isopropyl Group Nitro Group Nitro Group This compound->Nitro Group Ortho-directing Ortho-directing Isopropyl Group->Ortho-directing Para-directing Para-directing Isopropyl Group->Para-directing Activating Activating Isopropyl Group->Activating Meta-directing Meta-directing Nitro Group->Meta-directing Deactivating Deactivating Nitro Group->Deactivating Position 2 Position 2 Ortho-directing->Position 2 Position 3 Position 3 Para-directing->Position 3 Meta-directing->Position 2 Major Product Major Product Position 2->Major Product G Experimental Workflow for Bromination A Mix this compound and FeCl3 B Heat to 40°C A->B C Add Bromine dropwise (3 hours) B->C D Pour into water C->D E Quench with NaHSO3 solution D->E F Isolate and Purify Product E->F

References

An In-depth Technical Guide to 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropyl-4-nitrobenzene, a key chemical intermediate. It covers its nomenclature, chemical and physical properties, synthesis, and applications, with a particular focus on its relevance to the chemical and pharmaceutical industries.

Chemical Identity and Nomenclature

IUPAC Name: this compound

Other IUPAC Name: 1-nitro-4-propan-2-ylbenzene

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its common usage in different contexts. These include:

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1817-47-6[3][4]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
InChI Key JXMYUMNAEKRMIP-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C([C=C1])--INVALID-LINK--[O-]

Physicochemical Properties

This compound is a yellow-green liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below. It is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents.[3][5]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 35.17 °C (estimate)[1]
Boiling Point 106-107 °C at 11 mm Hg[3][5]
Density 1.09 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.537[3][5]
Flash Point >230 °F (>110 °C)[5]
Vapor Pressure 0.0728 mmHg at 25°C[1]
Water Solubility Insoluble
Solubility in Organic Solvents Soluble in benzene and toluene

Synthesis and Experimental Protocol

The primary industrial method for the synthesis of this compound is the nitration of cumene (isopropylbenzene).[1] This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

General Reaction Scheme

The overall reaction is as follows:

Synthesis Cumene Cumene (Isopropylbenzene) Nitrocumene This compound (p-Nitrocumene) Cumene->Nitrocumene Nitration MixedAcid Mixed Acid (HNO₃ + H₂SO₄) MixedAcid->Nitrocumene Water H₂O Isoproturon_Synthesis Nitrocumene This compound pCumidine p-Cumidine (4-Isopropylaniline) Nitrocumene->pCumidine Reduction Reduction (e.g., H₂, Raney Ni) Reduction->pCumidine Isoproturon Isoproturon (Herbicide) pCumidine->Isoproturon FurtherSteps Further Reaction Steps FurtherSteps->Isoproturon Metabolic_Pathway Nitrocumene This compound (R-NO₂) Nitroso Nitroso-derivative (R-NO) Nitrocumene->Nitroso 2e⁻ reduction Hydroxylamine Hydroxylamine-derivative (R-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction Amine 4-Isopropylaniline (R-NH₂) Hydroxylamine->Amine 2e⁻ reduction

References

Methodological & Application

Synthesis of 4-Isopropylaniline from 1-Isopropyl-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-isopropylaniline, a key intermediate in the pharmaceutical and chemical industries, from 1-isopropyl-4-nitrobenzene. The protocols outlined below are based on established chemical reduction methods and are designed to be reproducible and scalable.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline (B41778) derivatives. 4-Isopropylaniline serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The choice of reduction methodology often depends on factors such as substrate sensitivity, desired purity, cost-effectiveness, and scalability. This document details three common and effective methods for the reduction of this compound to 4-isopropylaniline: catalytic hydrogenation, reduction with iron in the presence of an acid or salt, and reduction with tin(II) chloride.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data associated with the different methods for the synthesis of 4-isopropylaniline.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
Catalytic HydrogenationH₂ / 10% Pd/CEthanol (B145695) or Methanol25 - 502 - 6>95>99
Béchamp ReductionFe / Acetic AcidEthanol/Water80 - 1002 - 485 - 9597 - 99
Metal/Salt ReductionFe / NH₄ClEthanol/Water70 - 801 - 390 - 9898 - 99
Stannous Chloride ReductionSnCl₂·2H₂O / HClEthanol50 - 701 - 290 - 97>98

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its high efficiency, clean reaction profile, and high product purity.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (0.05 eq) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude 4-isopropylaniline.

  • The product can be further purified by vacuum distillation if required.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst wet and under an inert atmosphere.

  • Hydrogen gas is highly flammable and explosive. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Protocol 2: Reduction with Iron and Ammonium (B1175870) Chloride

This method is a cost-effective and robust alternative to catalytic hydrogenation, suitable for larger-scale synthesis.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate (B1210297)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

  • To this solution, add iron powder (5.0 - 10.0 eq) and ammonium chloride (5.0 - 10.0 eq).[1]

  • Heat the reaction mixture to 70-80 °C with vigorous stirring for 1-3 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-isopropylaniline.

  • Purify further by vacuum distillation.

Protocol 3: Reduction with Stannous Chloride

Stannous chloride is a mild and effective reducing agent for nitroarenes, often providing high yields under relatively gentle conditions.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • In a separate beaker, dissolve stannous chloride dihydrate (3.0 - 4.0 eq) in a minimal amount of concentrated hydrochloric acid.

  • Slowly add the stannous chloride solution to the solution of the nitro compound with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to 50-70 °C for 1-2 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, carefully basify the reaction mixture with a concentrated sodium hydroxide solution until the tin salts precipitate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Work-up Note: The precipitation of tin salts during basification can sometimes lead to emulsions. Filtering the mixture through Celite after basification can help to break up emulsions and facilitate extraction.

Visualizations

Synthesis_Workflow reactant This compound reaction Reduction Reaction reactant->reaction reagents reagents reagents->reaction Reducing Agent (e.g., H₂/Pd/C, Fe/NH₄Cl, SnCl₂) workup Work-up & Isolation reaction->workup Reaction Completion purification Purification workup->purification Crude Product product 4-Isopropylaniline purification->product Pure Product

References

Application Notes and Protocols for the Reduction of 1-Isopropyl-4-nitrobenzene using Sn/HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of 1-isopropyl-4-nitrobenzene to the corresponding amine, 4-isopropylaniline (B126951) (also known as p-cumidine), using tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl). This classic reduction method is a robust and widely used transformation in organic synthesis, particularly for the preparation of aromatic amines from nitroarenes. Aromatic amines are crucial intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visual diagrams illustrating the reaction pathway and experimental workflow.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a key step in the synthesis of many biologically active molecules and industrial chemicals. Among the various methods available for this reduction, the use of a metal in an acidic medium, such as tin and hydrochloric acid, is a well-established and effective technique.[1][2] This method is particularly useful for substrates where catalytic hydrogenation might be problematic due to the presence of other reducible functional groups. This protocol details the application of the Sn/HCl reduction to this compound, a common precursor for the synthesis of 4-isopropylaniline.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product of the reduction reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateBoiling Point (°C)
This compound C₉H₁₁NO₂165.19Yellowish liquid255-257
4-Isopropylaniline C₉H₁₃N135.21Colorless to pale yellow liquid226-227

Note: The yield for this specific reaction using Sn/HCl is anticipated to be in the range of 40-70%, based on similar reductions of substituted nitroarenes.[1]

Experimental Protocols

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using tin and hydrochloric acid.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

Reaction Setup:

  • In a round-bottom flask of appropriate size, place the this compound and granulated tin.

  • Add a magnetic stir bar to the flask.

  • Set up the apparatus for reflux, ensuring a gentle flow of water through the condenser.

Reaction Procedure:

  • To the stirred mixture of this compound and tin, slowly add concentrated hydrochloric acid in portions through the top of the reflux condenser. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

  • After the initial exothermic reaction subsides, gently heat the mixture to reflux using a heating mantle or water bath.

  • Continue heating under reflux with vigorous stirring for 1-2 hours, or until the disappearance of the oily yellow layer of the starting material is observed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully basify the acidic mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide. This step should be performed in an ice bath to dissipate the heat generated from the neutralization. The formation of a thick, white precipitate of tin(IV) hydroxide will be observed.

  • Continue adding the sodium hydroxide solution until the mixture is strongly alkaline (pH > 10) and the tin hydroxide precipitate redissolves to form sodium stannate.

  • Transfer the resulting mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts.

Purification:

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-isopropylaniline.

  • The crude product can be further purified by vacuum distillation if necessary.

Mandatory Visualizations

Reaction Pathway

ReactionPathway Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 Sn/HCl Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Sn/HCl Product 4-Isopropylaniline Intermediate2->Product Sn/HCl

Caption: Stepwise reduction of this compound.

Experimental Workflow

ExperimentalWorkflow A Starting Materials This compound Granulated Tin Conc. HCl B Reaction Reflux for 1-2 hours A->B Reaction Setup C Work-up Basification with NaOH Extraction with organic solvent B->C Cooling & Neutralization D Purification Drying of organic layer Solvent removal (Optional) Vacuum Distillation C->D Isolation E Final Product 4-Isopropylaniline D->E Purification

Caption: Workflow for the synthesis of 4-isopropylaniline.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The catalytic hydrogenation of 1-isopropyl-4-nitrobenzene is a critical chemical transformation that yields 4-isopropylaniline (B126951). This product is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1][2] 4-Isopropylaniline's reactive aromatic amine structure makes it a versatile building block for creating complex active pharmaceutical ingredients (APIs).[1] The reduction of the nitro group is a common and essential reaction in organic synthesis, and catalytic hydrogenation is often the method of choice due to its efficiency and clean reaction profile.[3] This document provides detailed protocols for this reaction using two common heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney Nickel.

Reaction Scheme

The overall reaction involves the reduction of the nitro group of this compound to an amine group in the presence of a catalyst and a hydrogen source.

Chemical Equation: (CH₃)₂CHC₆H₄NO₂ + 3H₂ --(Catalyst)--> (CH₃)₂CHC₆H₄NH₂ + 2H₂O

Quantitative Data Summary

The following tables summarize the physical properties of the key reactant and product, as well as typical reaction parameters for the catalytic hydrogenation.

Table 1: Properties of Reactants and Products

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL at 25°C)
This compound1817-47-6C₉H₁₁NO₂165.19Yellow-green liquid106-107 at 11 mmHg1.09
4-Isopropylaniline99-88-7C₉H₁₃N135.21Clear pale brown to red-brown liquid226-227 at 745 mmHg0.989

[Sources:[4][5][6][7][8]]

Table 2: Typical Reaction Parameters for Catalytic Hydrogenation

ParameterProtocol 1: Palladium on Carbon (Pd/C)Protocol 2: Raney Nickel
Catalyst Loading 1-5 mol% of substrate5-10 wt% of substrate
Solvent Methanol, Ethanol, Ethyl AcetateEthanol, Methanol
Hydrogen Pressure 1-4 atm (balloon or Parr shaker)1-4 atm (balloon or Parr shaker)
Temperature 25-60 °C25-50 °C
Reaction Time 2-12 hours1-6 hours
Typical Yield >95%>90%

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor with This compound and Solvent B Inert Atmosphere (Purge with N2 or Ar) A->B C Add Catalyst (Pd/C or Raney Nickel) B->C D Pressurize with H2 Gas C->D E Heat to Desired Temperature and Stir Vigorously D->E F Monitor Reaction Progress (TLC or GC/MS) E->F G Cool to Room Temperature and Vent H2 F->G H Filter Catalyst through Celite G->H I Remove Solvent in Vacuo H->I J Purify Product (Distillation or Chromatography) I->J

References

Application Notes and Protocols: 1-Isopropyl-4-nitrobenzene as a Precursor for Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

1-Isopropyl-4-nitrobenzene is a key chemical intermediate in the synthesis of various agrochemicals, most notably phenylurea herbicides. This document provides detailed application notes and experimental protocols for the synthesis of the herbicide Isoproturon (B30282), utilizing this compound as the starting precursor. The protocols described herein cover the reduction of this compound to 4-isopropylaniline (B126951) and the subsequent conversion to Isoproturon. Physicochemical data for the precursor, intermediate, and final product are presented in tabular format for clarity. Furthermore, diagrams illustrating the synthetic pathway, experimental workflow, and the herbicidal mode of action are provided to facilitate a comprehensive understanding of the process and the product's biological function.

Introduction

This compound, also known as 4-nitrocumene, serves as a crucial building block in organic synthesis. Its chemical structure, featuring a nitro group and an isopropyl substituent on a benzene (B151609) ring, makes it a versatile precursor for the introduction of an aniline (B41778) moiety, which is a common toxophore in many herbicides. The phenylurea class of herbicides, including Isoproturon, are widely used for the control of annual grasses and broad-leaved weeds in cereal crops. The synthesis of Isoproturon from this compound is a two-step process that is both efficient and scalable, making it a subject of interest for process chemists and researchers in the agrochemical industry.

This document outlines the synthetic route from this compound to Isoproturon, providing detailed experimental procedures. Additionally, the mode of action of Isoproturon as a photosynthesis inhibitor is discussed and visually represented.

Physicochemical Data

A summary of the key physicochemical properties of the precursor, intermediate, and the final herbicide product is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1817-47-6[1][2]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Yellow-green liquid[1]
Melting Point 35.17 °C (estimate)[1]
Boiling Point 106-107 °C @ 11 mmHg[1][2]
Density 1.09 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.537[1][2]
Solubility Insoluble in water; soluble in organic solvents like benzene and toluene.[3]

Table 2: Physicochemical Properties of 4-Isopropylaniline

PropertyValueReference
CAS Number 99-88-7[4]
Molecular Formula C₉H₁₃N[4][5]
Molecular Weight 135.21 g/mol [4]
Appearance Clear pale brown to red-brown liquid[4]
Melting Point -63 °C[4]
Boiling Point 226-227 °C @ 745 mmHg[4]
Density 0.989 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.543[4]
Solubility Insoluble in water; soluble in alcohol and benzene.[5]

Table 3: Physicochemical Properties of Isoproturon

PropertyValueReference
CAS Number 34123-59-6[6][7]
Molecular Formula C₁₂H₁₈N₂O[7]
Molecular Weight 206.28 g/mol [7]
Appearance Colorless crystals[6][7]
Melting Point 158 °C[6][7]
Vapor Pressure 3.15 x 10⁻³ mPa (20 °C)[6]
Solubility in Water 65 mg/L (22 °C)[6][8]
Solubility in Organic Solvents (20°C) Methanol: 75 g/L, Dichloromethane: 63 g/L, Acetone: 38 g/L[6][8]

Synthetic Pathway and Experimental Workflow

The overall synthetic pathway from this compound to Isoproturon is a two-step process. The first step involves the reduction of the nitro group to an amine, yielding 4-isopropylaniline. The second step is the formation of the phenylurea moiety to produce Isoproturon.

G A This compound B Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) A->B Step 1 C 4-Isopropylaniline B->C D Urea (B33335) Formation (e.g., with Urea or Phosgene/Dimethylamine) C->D Step 2 E Isoproturon D->E

Figure 1: Synthetic Pathway to Isoproturon.

The experimental workflow for this synthesis is outlined in the following diagram.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Urea Formation A Combine this compound, reducing agent, and solvent B Heat reaction mixture A->B C Monitor reaction progress (TLC) B->C D Work-up and purification C->D E Characterize 4-isopropylaniline D->E F Combine 4-isopropylaniline and urea-forming reagents E->F G Heat reaction mixture F->G H Monitor reaction progress (TLC) G->H I Crystallization and purification H->I J Characterize Isoproturon I->J

Figure 2: Experimental Workflow Diagram.

Experimental Protocols

Step 1: Synthesis of 4-Isopropylaniline from this compound

This protocol describes the reduction of the aromatic nitro group using iron powder in an acidic medium, a classic and effective method.[9][10][11]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 6N)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), ethanol, and water (a common solvent ratio is 4:1 EtOH/H₂O).

  • To this solution, add iron powder (approximately 10 eq) and a catalytic amount of concentrated hydrochloric acid. The addition of acid is often exothermic.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Partition the resulting residue between ethyl acetate and water.

  • Carefully basify the aqueous layer to a pH of approximately 10 with a sodium hydroxide solution to deprotonate the anilinium salt.

  • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-isopropylaniline.

  • The crude product can be purified by vacuum distillation if necessary.

Expected Yield:

  • Yields for this type of reduction are typically high, often exceeding 90%.

Characterization:

  • ¹H NMR (CDCl₃): Chemical shifts will be characteristic of the aromatic protons and the isopropyl group protons. The amine protons will appear as a broad singlet.

  • IR (neat): Expect characteristic N-H stretching bands around 3300-3500 cm⁻¹ and aromatic C-H and C=C stretching bands.

Step 2: Synthesis of Isoproturon from 4-Isopropylaniline (Non-Phosgene Route)

This protocol utilizes urea as a safe and readily available reagent to form the dimethylurea moiety, avoiding the use of highly toxic phosgene.[12]

Materials:

  • 4-Isopropylaniline

  • Urea

  • Concentrated Hydrochloric Acid (HCl)

  • Dimethylamine (B145610) aqueous solution (e.g., 33%)

  • Xylene

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Büchner funnel and filter flask

Sub-step 2a: Synthesis of N-(4-isopropylphenyl)urea

  • Prepare a solution of 4-isopropylaniline (0.2 mol) in water and concentrated hydrochloric acid.

  • In a separate flask, dissolve urea (0.3 mol) in water.

  • Combine the two solutions in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (95-110 °C) for 2 hours.

  • Cool the reaction mixture, which will cause the product to crystallize.

  • Collect the crystalline N-(4-isopropylphenyl)urea by filtration, wash with water, and dry.

Sub-step 2b: Synthesis of Isoproturon

  • In a round-bottom flask, combine N-(4-isopropylphenyl)urea (0.2 mol), xylene (300 mL), and 33% aqueous dimethylamine solution (approximately 0.4 mol).

  • Heat the mixture at 100-130 °C for 3 hours.

  • Cool the reaction mixture to induce crystallization of the product.

  • Collect the Isoproturon crystals by filtration.

  • Wash the crystals sequentially with a small amount of xylene and then water.

  • Dry the product to obtain Isoproturon as a white crystalline solid.

Expected Yield:

  • The overall yield for the two-step process is reported to be around 72-76%.[12]

Characterization:

  • Melting Point: 153-155 °C (for purity >95%).[12]

  • IR (KBr): Characteristic peaks are expected at approximately 3330 cm⁻¹ (>N-H), 2960 cm⁻¹ (C-H), and 1650 cm⁻¹ (C=O).[12]

Herbicidal Mode of Action

Isoproturon is a selective, systemic herbicide that functions by inhibiting photosynthesis in target weed species. It is primarily absorbed by the roots and translocated to the leaves.

The primary mode of action of Isoproturon is the inhibition of photosynthetic electron transport at Photosystem II (PSII). It binds to the D1 protein of the PSII complex, blocking the electron flow from the primary electron acceptor (Qₐ) to the secondary electron acceptor (Qₑ). This disruption of the electron transport chain prevents the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow leads to the accumulation of highly energetic chlorophyll (B73375) molecules, which results in the formation of reactive oxygen species (ROS). These ROS cause lipid peroxidation, membrane damage, and chlorophyll degradation, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis in the plant.

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB (D1 Protein) QA->QB Electron Transfer Plastoquinone Plastoquinone Pool QB->Plastoquinone Electron Transfer ROS Reactive Oxygen Species (ROS) Formation QB->ROS Leads to Isoproturon Isoproturon Isoproturon->QB Binds and Inhibits CellDamage Lipid Peroxidation, Membrane Damage, Chlorophyll Degradation ROS->CellDamage CellDeath Cell Death CellDamage->CellDeath

Figure 3: Mode of Action of Isoproturon.

Conclusion

This compound is a valuable precursor for the synthesis of the phenylurea herbicide Isoproturon. The synthetic route presented, involving a reduction followed by urea formation, is a practical and well-established method. The provided protocols offer a detailed guide for the laboratory-scale synthesis of Isoproturon. Understanding the physicochemical properties of the involved compounds and the herbicidal mode of action of the final product is crucial for its effective and safe application in agricultural settings. These application notes serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of agrochemicals.

References

Application Notes and Protocols: Suzuki Coupling Reactions Involving Derivatives of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions involving derivatives of 1-isopropyl-4-nitrobenzene. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for the coupling of nitroarenes.[1][2]

The use of nitroarenes as electrophilic partners in Suzuki-Miyaura coupling has expanded the scope of this reaction, providing an alternative to traditionally used aryl halides.[1] The electron-withdrawing nature of the nitro group can facilitate the oxidative addition step in the catalytic cycle. This document will focus on the reaction of 1-halo-4-isopropyl-2-nitrobenzene derivatives with various arylboronic acids, a common strategy in the synthesis of complex organic molecules.

General Reaction Scheme

The Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new C-C bond, yielding a substituted 4-isopropyl-1,1'-biphenyl derivative.

Figure 1: General Reaction Scheme

Suzuki_General_Scheme R1 1-Halo-4-isopropyl-2-nitrobenzene (X = Br, I) plus1 + catalyst Pd Catalyst Base Aryl_BOH Arylboronic Acid (ArB(OH)₂) Aryl_BOH->catalyst Product Substituted 4-isopropyl-1,1'-biphenyl plus2 + Byproduct B(OH)₂X catalyst->Product

Caption: General scheme of the Suzuki coupling reaction.

Illustrative Data Presentation

The following table summarizes representative data for the Suzuki coupling of 1-bromo-4-isopropyl-2-nitrobenzene (B1612286) with various arylboronic acids. The yields presented are typical for such reactions under optimized conditions.

EntryArylboronic Acid (ArB(OH)₂)ProductYield (%)
1Phenylboronic acid4-Isopropyl-2-nitro-1,1'-biphenyl92
24-Methoxyphenylboronic acid4'-Methoxy-4-isopropyl-2-nitro-1,1'-biphenyl88
33-Tolylboronic acid4-Isopropyl-3'-methyl-2-nitro-1,1'-biphenyl90
44-Fluorophenylboronic acid4'-Fluoro-4-isopropyl-2-nitro-1,1'-biphenyl85
52-Naphthylboronic acid4-Isopropyl-2-nitro-1-(naphthalen-2-yl)benzene81

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling reaction of a derivative of this compound with an arylboronic acid.

Materials:

  • 1-Bromo-4-isopropyl-2-nitrobenzene

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃) or other suitable ligand (e.g., BrettPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-isopropyl-2-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-dioxane (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Attach a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl (B1667301) derivative.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura coupling and a typical experimental workflow.

Figure 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Intermediate1 Ar-Pd(II)-X(L)₂ A->Intermediate1 B Transmetalation Intermediate2 Ar-Pd(II)-Ar'(L)₂ B->Intermediate2 C Reductive Elimination C->Pd0 Catalyst Regeneration Product Ar-Ar' C->Product Intermediate1->B Intermediate2->C ArX Ar-X ArX->A ArBOH Ar'B(OH)₂ ArBOH->B Base Base Base->B

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Figure 3: Experimental Workflow

Workflow start Start setup Reaction Setup: - Add reagents and catalyst to flask - Add solvent and base start->setup degas Degas Mixture setup->degas reaction Heat and Stir (Monitor by TLC) degas->reaction workup Workup: - Cool and dilute - Aqueous extraction reaction->workup purify Purification: - Dry and concentrate - Column chromatography workup->purify characterize Characterization: - NMR, MS, etc. purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Synthesis of 4-Nitrocumene via Nitration of Cumene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the synthesis of 4-nitrocumene through the electrophilic nitration of cumene (B47948). Two primary protocols are presented: the classical mixed-acid (H₂SO₄/HNO₃) method and an alternative approach using a solid acid catalyst. The protocols include reagent preparation, reaction conditions, product purification, and analytical characterization. Quantitative data are summarized for clarity, and a comprehensive experimental workflow is visualized.

Introduction

The nitration of cumene is a significant electrophilic aromatic substitution reaction. The primary product, 4-nitrocumene (p-nitrocumene), is a valuable chemical intermediate, notably in the synthesis of p-cumidine, which has applications in the manufacturing of dyes, pharmaceuticals, and herbicides.[1] The reaction typically yields a mixture of isomers, with the para-isomer being the major product due to the ortho, para-directing nature of the isopropyl group.[1][2] This document outlines established methods for performing this synthesis in a laboratory setting.

Reaction Protocols

Two distinct protocols are detailed below. Protocol 1 describes the conventional and widely used mixed-acid nitration. Protocol 2 offers an alternative using a solid acid catalyst, which may be an attractive option for avoiding the use of concentrated sulfuric acid.[3][4]

Protocol 1: Mixed-Acid Nitration of Cumene

This method utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile.[5][6] The reaction is highly exothermic and requires careful temperature control.[1][3]

Materials and Equipment:

  • Cumene (>99%)

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice (distilled water)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)[7]

  • Dichloromethane or Diethyl Ether (for extraction)

  • Round-bottom flask (250 mL) with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask submerged in an ice bath, slowly add 25 mL of concentrated sulfuric acid. Once cooled to below 10°C, add 21 mL of concentrated nitric acid dropwise with continuous stirring.[6] Maintain the temperature of the mixture between 0-5°C.

  • Nitration Reaction: Slowly add 17.5 mL of cumene to the nitrating mixture dropwise using a dropping funnel over a period of approximately 30-45 minutes.[6][7] It is critical to maintain the reaction temperature below 10°C to minimize the formation of dinitro byproducts.[1] After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Quenching and Work-up: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 150-200 g of crushed ice and water.[6][7]

  • Phase Separation and Washing: Transfer the mixture to a separatory funnel. The organic layer (containing nitrocumene isomers) should separate from the aqueous acid layer.[6][7]

    • Separate the lower aqueous layer.

    • Wash the organic layer sequentially with 50 mL of cold water (twice), 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of water.[6]

  • Drying and Solvent Removal: Transfer the washed organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. If an extraction solvent was used, remove it using a rotary evaporator.

  • Purification: The crude product is a mixture of isomers. Purify the 4-nitrocumene from the ortho and meta isomers via vacuum distillation.[1] Collect the fraction boiling at approximately 125-139°C at 15-17 mm Hg.[7]

Protocol 2: Solid Acid Catalyst Nitration (Alternative Method)

This protocol uses a MoO₃/SiO₂ solid acid catalyst with 70% nitric acid, avoiding the use of sulfuric acid.[3][4]

Materials and Equipment:

  • Cumene (42 mmol)

  • 70% Nitric Acid (50 mmol)

  • 20% MoO₃/SiO₂ catalyst (10 wt% of reactants)

  • 1,2-Dichloroethane (25 mL)

  • Round-bottom flask with a condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Apparatus for azeotropic removal of water (e.g., Dean-Stark trap)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, combine 42 mmol of cumene, 10 wt% of the MoO₃/SiO₂ catalyst, and 25 mL of 1,2-dichloroethane.[3]

  • Nitration: Heat the mixture to 90°C.[3] Add 50 mmol of 70% nitric acid dropwise at a slow rate (e.g., 2 mL/hr).[3]

  • Water Removal: During the reaction, continuously remove the water formed azeotropically using a Dean-Stark trap to drive the reaction forward.[3][4]

  • Reaction Time: Maintain the reaction at 90°C for 10 hours.[3]

  • Work-up: After cooling, filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and potentially reused.[4] The filtrate contains the product.

  • Purification: Wash the filtrate as described in Protocol 1 (water and sodium bicarbonate washes). Remove the solvent via rotary evaporation and purify the product by vacuum distillation.

Data Presentation

The following tables summarize key quantitative data for the described procedures.

Table 1: Typical Reagent Quantities for Mixed-Acid Nitration.

Reagent Molecular Formula Mol. Wt. ( g/mol ) Amount (mL) Density (g/mL) Moles (approx.) Role
Cumene C₉H₁₂ 120.19 17.5 0.862 0.125 Substrate
Nitric Acid HNO₃ 63.01 21.0 1.42 0.33 Nitrating Agent

| Sulfuric Acid | H₂SO₄ | 98.08 | 25.0 | 1.84 | 0.47 | Catalyst |

Table 2: Comparison of Typical Reaction Conditions and Outcomes.

Parameter Protocol 1: Mixed-Acid Protocol 2: Solid Acid Catalyst Reference
Temperature < 10 °C 90 °C [3][6]
Reaction Time ~1-2 hours 10 hours [3][7]
Catalyst H₂SO₄ MoO₃/SiO₂ [3][6]
Cumene Conversion ~99% ~62% [1][3]
4-Nitrocumene Selectivity ~68% ~68% [1][3]

| Major Byproducts | 24-28% o-nitrocumene, 1-2% m-nitrocumene | 2-nitrocumene, Acetophenone |[1][3] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 4-nitrocumene.

Nitration_Workflow start Start prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_acid end_node Final Product: 4-Nitrocumene cool_reactor Cool Reactor (0-5 °C) prep_acid->cool_reactor add_cumene Slowly Add Cumene cool_reactor->add_cumene reaction Nitration Reaction (Stir for 1 hour) add_cumene->reaction quench Quench with Ice-Water reaction->quench separation Phase Separation quench->separation wash_h2o Wash with Water separation->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb dry Dry with MgSO₄ wash_bicarb->wash_h2o Final Water Wash wash_bicarb:s->dry:n filter_evap Filter & Evaporate Solvent dry:s->filter_evap:n purify Purification (Vacuum Distillation) filter_evap:s->purify:n analysis Analysis (GC, HPLC, NMR) purify:s->analysis:n analysis:s->end_node:n

Caption: Workflow for the synthesis and purification of 4-nitrocumene.

Analysis and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): GC analysis can be used to determine the conversion of cumene and the relative percentages of the 4-nitro, 2-nitro, and 3-nitro isomers in the crude and purified product.[3] A non-polar column (e.g., DB-1) is suitable for this separation.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an effective method for analyzing p-nitrocumene.[8] A typical mobile phase consists of acetonitrile (B52724) and water with a small amount of acid like phosphoric or formic acid.[8]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: The product will show characteristic strong peaks for the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure, including the substitution pattern on the aromatic ring.

    • Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight (165.19 g/mol ) and fragmentation pattern of the product.[10]

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always handle them with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from running away and to minimize the formation of potentially explosive dinitrated byproducts.[1] Always have a large ice bath ready for cooling.

  • Product Toxicity: Nitrated aromatic compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Handle the product in a well-ventilated area or fume hood.

  • Waste Disposal: Acidic aqueous waste must be neutralized carefully before disposal according to institutional guidelines. Organic waste should be collected in appropriate containers.

References

Application of 1-Isopropyl-4-nitrobenzene in Medicinal Chemistry: A Focus on Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isopropyl-4-nitrobenzene is a versatile chemical intermediate primarily utilized in medicinal chemistry following its reduction to the corresponding aniline (B41778), 4-isopropylaniline (B126951). This aniline derivative serves as a crucial building block for the synthesis of a variety of heterocyclic scaffolds with therapeutic potential. Notably, the 4-isopropylaniline moiety has been incorporated into kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases, enzymes that play a critical role in cell signaling, growth, and proliferation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The isopropyl group can provide favorable hydrophobic interactions within the ATP-binding pocket of target kinases, potentially enhancing potency and selectivity. This document outlines the application of this compound in the synthesis of quinoline-based kinase inhibitors, providing detailed protocols and representative data.

Synthetic Pathway from this compound to a Bioactive Kinase Inhibitor

The journey from this compound to a medicinally relevant compound typically involves a two-step process: reduction of the nitro group to an amine, followed by nucleophilic aromatic substitution to construct the final bioactive scaffold. A representative example is the synthesis of an N-(4-isopropylphenyl)quinolin-4-amine derivative, a scaffold known to exhibit inhibitory activity against receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Nucleophilic Aromatic Substitution A This compound B 4-Isopropylaniline A->B Reduction (e.g., Fe/HCl or H2/Pd-C) D N-(4-isopropylphenyl)-7-chloroquinolin-4-amine (Bioactive Kinase Inhibitor) B->D C 4,7-Dichloroquinoline (B193633) C->D

Caption: Synthetic workflow from this compound to a bioactive quinoline.

Quantitative Biological Data

The synthesized N-(4-isopropylphenyl)-7-chloroquinolin-4-amine and its analogs can be evaluated for their inhibitory activity against various protein kinases and their anti-proliferative effects on cancer cell lines. The data is typically presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (nM)
1a EGFR85A549 (Lung)120
HER2150SK-BR-3 (Breast)210
1b VEGFR2220HUVEC300
GefitinibEGFR30A549 (Lung)50

Note: The data presented for Compound 1a and 1b are representative and intended for illustrative purposes, drawing on typical potencies for this class of compounds. Gefitinib is included as a reference compound.

Experimental Protocols

Protocol for the Synthesis of 4-Isopropylaniline from this compound (Reduction)

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of iron powder (3.0 eq) in a mixture of ethanol and water (2:1) is prepared.

  • Concentrated HCl (0.2 eq) is added to the suspension, and the mixture is heated to reflux.

  • This compound (1.0 eq) dissolved in ethanol is added dropwise to the refluxing mixture over 30 minutes.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • The aqueous residue is basified with a 2M NaOH solution until a pH of ~10 is reached.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield 4-isopropylaniline as a pale yellow oil, which may darken on exposure to air and light.

Protocol for the Synthesis of N-(4-isopropylphenyl)-7-chloroquinolin-4-amine (Nucleophilic Aromatic Substitution)

Materials:

  • 4-Isopropylaniline

  • 4,7-Dichloroquinoline

  • Isopropanol (B130326) (IPA)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, 4,7-dichloroquinoline (1.0 eq) and 4-isopropylaniline (1.1 eq) are dissolved in isopropanol.

  • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product as a hydrochloride salt.

  • The precipitate is collected by filtration and washed with cold isopropanol and then with diethyl ether.

  • The solid is dried under vacuum to afford N-(4-isopropylphenyl)-7-chloroquinolin-4-amine hydrochloride.

Protocol for In Vitro Kinase Inhibition Assay

Principle: The ability of the synthesized compound to inhibit the activity of a target kinase (e.g., EGFR) is measured using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human EGFR kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a white 96-well plate, add the kinase, substrate, and inhibitor solution to each well.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding an equal volume of the Kinase-Glo® reagent.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • The data is normalized to control wells (no inhibitor) and background wells (no kinase).

  • The IC50 value is calculated by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Signaling Pathway

The N-(4-isopropylphenyl)quinolin-4-amine scaffold is a known inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. The inhibitor binds to the ATP-binding site of the kinase domain, preventing ATP from binding and thus blocking the phosphorylation and activation of the downstream signaling proteins.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor N-(4-isopropylphenyl) quinolin-4-amine Inhibitor->EGFR Inhibition Proliferation Proliferation Transcription->Proliferation leads to EGF EGF (Ligand) EGF->EGFR

Application Note: A Robust Protocol for the Scale-up Synthesis of 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Isopropylaniline (B126951) is a critical intermediate in the synthesis of pharmaceuticals and dyes.[1][2][3] This application note provides a detailed, scalable protocol for the synthesis of 4-isopropylaniline via the catalytic hydrogenation of 1-isopropyl-4-nitrobenzene. The protocol emphasizes safety, efficiency, and high yield, making it suitable for laboratory and pilot-plant scale production.

Introduction

4-Isopropylaniline, also known as cumidine, serves as a fundamental building block in organic synthesis.[4][5] Its primary applications are in the manufacturing of active pharmaceutical ingredients (APIs) and as a precursor for various dyes and pigments.[1][2][3] The reliable and efficient production of high-purity 4-isopropylaniline is therefore of significant industrial importance. The most common and effective industrial method for its synthesis is the reduction of the corresponding nitro compound, this compound. This process, typically a catalytic hydrogenation, offers high selectivity and yield, with water as the only significant byproduct, aligning with principles of green chemistry.[6]

This document outlines a detailed protocol for the scale-up synthesis of 4-isopropylaniline, focusing on the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as the catalyst.

Reaction Scheme

The overall reaction involves the reduction of the nitro group of this compound to an amine group using hydrogen gas in the presence of a catalyst.

Chemical Equation: (this compound) + 3 H₂ --(Pd/C, Solvent)--> (4-Isopropylaniline) + 2 H₂O

Experimental Protocol

This protocol is designed for a representative scale and can be adapted for different batch sizes with appropriate modifications to equipment and reagent quantities.

3.1 Materials and Equipment

  • Reagents:

    • This compound (Substrate)

    • 10% Palladium on Carbon (Catalyst), 50% wet

    • Ethanol or Methanol (Solvent)

    • Hydrogen Gas (H₂)

    • Nitrogen Gas (N₂) for inerting

    • Diatomaceous Earth (e.g., Celite®) for filtration

  • Equipment:

    • High-pressure hydrogenation reactor (e.g., Parr hydrogenator or equivalent stainless steel autoclave) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

    • Filtration apparatus (e.g., Buchner funnel or filter press).

    • Rotary evaporator.

    • Vacuum distillation setup.

    • Standard laboratory glassware.

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves.[7][8]

3.2 Procedure

  • Reactor Preparation:

    • Ensure the hydrogenation reactor is clean, dry, and has passed a pressure test.

    • Purge the reactor vessel thoroughly with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor:

    • Under the nitrogen atmosphere, charge the reactor with this compound.

    • Add the solvent (Ethanol or Methanol). A typical substrate-to-solvent ratio is 1:5 to 1:10 (w/v).

    • Carefully add the 10% Pd/C catalyst. The catalyst loading is typically 0.5-2.0 mol% relative to the substrate. The wet catalyst should be handled carefully to prevent ignition.

  • Hydrogenation Reaction:

    • Seal the reactor securely.

    • Begin agitation to ensure the catalyst is well-suspended.

    • Purge the reactor headspace with nitrogen gas once more, then evacuate.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-150 psi).

    • Heat the reactor to the target temperature (usually 40-60 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases. The reaction time can vary from 2 to 8 hours depending on the scale, catalyst activity, and reaction conditions.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas and purge the reactor multiple times with nitrogen.

    • Open the reactor and add a small amount of diatomaceous earth to the reaction mixture to aid in the filtration of the catalyst.

    • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; keep the filter cake wet with solvent or water and handle it according to safety protocols for pyrophoric materials.

    • Wash the filter cake with a small amount of fresh solvent to recover any residual product.

    • Combine the filtrate and washings.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude 4-isopropylaniline can be purified by vacuum distillation to obtain a high-purity product (Boiling Point: 226-227 °C).[8]

Data Presentation

The following tables summarize typical parameters and expected results for the scale-up synthesis.

Table 1: Typical Reaction Parameters

ParameterValueNotes
SubstrateThis compound---
Catalyst10% Pd/C (50% wet)0.5 - 2.0 mol% loading
SolventEthanol or Methanol5 - 10 volumes (mL/g of substrate)
Hydrogen Pressure50 - 150 psiHigher pressure can increase reaction rate
Temperature40 - 60 °CExothermic reaction; requires cooling
Agitation Speed300 - 600 RPMEnsure good catalyst suspension

Table 2: Expected Results and Quality Control

ParameterSpecificationAnalysis Method
AppearanceColorless to pale brown liquidVisual Inspection
Yield> 95%Gravimetric
Purity> 99%Gas Chromatography (GC)
IdentityConforms to reference spectrum¹H NMR, IR Spectroscopy

Experimental Workflow Visualization

The logical flow of the synthesis process is illustrated below.

Scale_Up_Synthesis Start Starting Materials: This compound Solvent (Ethanol) 10% Pd/C Catalyst Reactor Charge High-Pressure Reactor Start->Reactor Inerting1 Inert with Nitrogen (N₂) Reactor->Inerting1 Hydrogenation Hydrogenation Reaction - Pressurize with H₂ - Heat & Agitate Inerting1->Hydrogenation Monitoring Monitor H₂ Uptake Hydrogenation->Monitoring Reaction Progress Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Inerting2 Vent H₂ & Purge with N₂ Cooling->Inerting2 Filtration Catalyst Filtration (through Diatomaceous Earth) Inerting2->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude Product Distillation Vacuum Distillation Evaporation->Distillation Product Final Product: 4-Isopropylaniline (>99% Purity) Distillation->Product QC Quality Control (GC, NMR) Product->QC

Caption: Workflow for the synthesis of 4-isopropylaniline.

Safety and Handling

Handling the reagents and performing this reaction requires strict adherence to safety protocols.

  • This compound: This is a toxic compound. Avoid inhalation, ingestion, and skin contact.

  • 4-Isopropylaniline: The final product is toxic if swallowed, in contact with skin, or if inhaled.[9] It can cause skin irritation and serious eye irritation.[7][8] Always handle in a well-ventilated area or a chemical fume hood.[7][10]

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents. Handle the catalyst in a wet state and under an inert atmosphere whenever possible. Spent catalyst should be stored under water and disposed of according to institutional guidelines.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a properly rated and maintained high-pressure reactor in an area with no ignition sources.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, at all times.[7][10]

Conclusion

The described protocol for the catalytic hydrogenation of this compound provides a reliable and scalable method for producing high-purity 4-isopropylaniline. The process is efficient, with high yields and a favorable environmental profile, making it well-suited for industrial applications in the pharmaceutical and chemical industries. Adherence to the detailed procedural and safety guidelines is essential for a successful and safe scale-up synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Nitrocumene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the separation of ortho-, meta-, and para-nitrocumene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between ortho-, meta-, and para-nitrocumene that can be exploited for separation?

A1: The primary differences that facilitate separation are their boiling and melting points. Due to variations in their molecular geometry, the isomers exhibit distinct physical properties. The para-isomer, being more symmetrical, tends to have a higher melting point, making it a good candidate for separation by fractional crystallization. The boiling points also differ, allowing for separation by fractional distillation, although the proximity of their boiling points requires careful control of the distillation conditions.

Q2: Which separation technique is most suitable for large-scale purification of a specific nitrocumene isomer?

A2: For large-scale purification, fractional distillation under reduced pressure is often the most practical and scalable method.[1] Vacuum distillation lowers the boiling points, which helps to prevent thermal decomposition of the nitrocumene isomers.[1] Fractional crystallization can also be effective, particularly for isolating the higher-melting para-isomer from a mixture.

Q3: Can I use chromatography to separate all three isomers?

A3: Yes, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for the analytical and preparative separation of nitrocumene isomers. These methods offer high resolution and can often separate all three isomers effectively with proper method development.

Q4: Why is it important to use a vacuum for the distillation of nitrocumene isomers?

A4: Nitrocumene isomers have relatively high boiling points at atmospheric pressure.[1] Distilling at these high temperatures can lead to decomposition, charring, and potential safety hazards. By reducing the pressure, the boiling points are significantly lowered, allowing for a safer and more efficient distillation with less risk of product degradation.

Q5: What is the expected solubility of nitrocumene isomers in common laboratory solvents?

A5: Nitrocumene isomers are generally soluble in common organic solvents like ethanol, ether, benzene, and acetone (B3395972).[2][3] They have low solubility in water.[3] This information is crucial for selecting appropriate solvents for crystallization and for preparing samples for chromatographic analysis.

Data Presentation

A summary of the physical properties of ortho-, meta-, and para-nitrocumene is provided below. Note that some values may vary slightly between different sources.

PropertyOrtho-NitrocumeneMeta-NitrocumenePara-Nitrocumene
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol 165.19 g/mol
Boiling Point ~182-183 °C (at 760 mmHg)[2]~224.4 °C (at 760 mmHg)[4]~238 °C (at 760 mmHg)[1]
121 °C (at 20 mmHg)[5]75-76 °C[6]142 °C (at 18 mmHg)[7]
Melting Point -9.5 °C[5]N/A2 °C[7]
Density ~1.09 g/cm³[5]~1.1 g/cm³[4]~1.09 g/cm³[8]

Experimental Protocols

Fractional Distillation (Under Vacuum)

This protocol is designed for the separation of a mixture of nitrocumene isomers.

Objective: To separate ortho-, meta-, and para-nitrocumene based on their boiling point differences under reduced pressure.

Materials:

  • Mixture of nitrocumene isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum source (vacuum pump or aspirator)

  • Manometer

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease.

  • Place the mixture of nitrocumene isomers into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Connect the apparatus to the vacuum source and manometer.

  • Slowly evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. The temperature will rise as the first fraction begins to distill.

  • Collect the fractions in separate receiving flasks as the temperature plateaus for each isomer. The ortho-isomer, having the lowest boiling point, will distill first.

  • After collecting the first fraction, the temperature will rise again, indicating the start of the next isomer's distillation. Change the receiving flask to collect the meta-isomer.

  • Finally, the para-isomer will distill at the highest temperature.

  • Once the separation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Fractional Crystallization

This protocol is particularly useful for isolating the para-isomer.

Objective: To separate p-nitrocumene from a mixture by exploiting its higher melting point and lower solubility at reduced temperatures.

Materials:

  • Mixture of nitrocumene isomers

  • Suitable solvent (e.g., ethanol, hexane)

  • Beaker or Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath or refrigerator

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the nitrocumene isomer mixture in a minimal amount of a suitable hot solvent.

  • Slowly cool the solution to room temperature to allow for the gradual formation of crystals.

  • Further cool the solution in an ice bath or refrigerator to maximize the crystallization of the para-isomer.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the other isomers.

  • Dry the crystals to obtain purified p-nitrocumene.

  • The ortho- and meta-isomers will remain in the filtrate and can be recovered by evaporating the solvent.

Gas Chromatography (GC)

Objective: To achieve analytical separation of the three nitrocumene isomers for quantification and purity assessment.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or DB-17) is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (for FID).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., acetone or hexane).

Procedure:

  • Prepare a standard solution containing known concentrations of each pure isomer to determine their retention times.

  • Prepare the sample solution by dissolving the isomer mixture in a suitable solvent.

  • Inject the standard and sample solutions into the GC.

  • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the nitrocumene isomers using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The exact ratio should be optimized for the best separation. A common starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of each pure isomer in the mobile phase.

  • Prepare the sample solution by dissolving the isomer mixture in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the standards to determine the retention times of each isomer.

  • Inject the sample solution.

  • Identify and quantify the isomers in the sample based on the retention times and peak areas of the standards.

Troubleshooting Guides

Fractional Distillation

Issue: Poor Separation of Isomers

  • Possible Cause: Insufficient column efficiency.

  • Solution: Use a longer fractionating column or a column with a more efficient packing material.

  • Possible Cause: Distillation rate is too fast.

  • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

  • Possible Cause: Unstable vacuum.

  • Solution: Check all connections for leaks and ensure the vacuum pump is operating correctly.

Issue: Product Decomposition

  • Possible Cause: Distillation temperature is too high.

  • Solution: Reduce the pressure further to lower the boiling points of the isomers.

Fractional Crystallization

Issue: Low Yield of Crystals

  • Possible Cause: Too much solvent was used.

  • Solution: Evaporate some of the solvent and try to recrystallize.

  • Possible Cause: The solution was not cooled sufficiently.

  • Solution: Cool the solution for a longer period or to a lower temperature.

Issue: Impure Crystals

  • Possible Cause: The solution was cooled too quickly, trapping impurities.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause: Inadequate washing of the crystals.

  • Solution: Wash the crystals with a small amount of fresh, cold solvent.

Chromatography (GC & HPLC)

Issue: Co-elution of Isomers

  • Possible Cause (GC): Inappropriate oven temperature program.

  • Solution (GC): Optimize the temperature ramp rate. A slower ramp can improve resolution.

  • Possible Cause (HPLC): Incorrect mobile phase composition.

  • Solution (HPLC): Adjust the ratio of the organic solvent to water. A gradient elution may be necessary.

  • Possible Cause (GC/HPLC): Unsuitable column.

  • Solution (GC/HPLC): Try a column with a different stationary phase that offers different selectivity for the isomers. For example, in HPLC, a phenyl-hexyl column might provide better separation for aromatic compounds.[9]

Issue: Peak Tailing

  • Possible Cause: Active sites on the column.

  • Solution: Use a column with end-capping or add a modifier to the mobile phase (HPLC) to block active sites.

  • Possible Cause: Sample overload.

  • Solution: Inject a smaller volume or a more dilute sample.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_products Separated Isomers Mixture Mixture of o, m, p-Nitrocumene Distillation Fractional Distillation (Vacuum) Mixture->Distillation Crystallization Fractional Crystallization Mixture->Crystallization Chromatography Chromatography (GC/HPLC) Mixture->Chromatography Ortho o-Nitrocumene Distillation->Ortho Meta m-Nitrocumene Distillation->Meta Para p-Nitrocumene Distillation->Para Crystallization->Para Primarily Filtrate (o, m) Filtrate (o, m) Crystallization->Filtrate (o, m) Chromatography->Ortho Chromatography->Meta Chromatography->Para Filtrate (o, m)->Distillation Filtrate (o, m)->Chromatography

Caption: General workflow for the separation of nitrocumene isomers.

Troubleshooting_Chromatography cluster_problem Problem cluster_solutions Troubleshooting Steps CoElution Poor Peak Resolution (Co-elution) OptimizeMobilePhase Optimize Mobile Phase (HPLC: Solvent Ratio, Gradient) CoElution->OptimizeMobilePhase OptimizeTemp Optimize Temperature Program (GC: Ramp Rate) CoElution->OptimizeTemp ChangeColumn Change Column (Different Stationary Phase) CoElution->ChangeColumn AdjustFlow Adjust Flow Rate CoElution->AdjustFlow BaselineSeparation Baseline Separation Achieved OptimizeMobilePhase->BaselineSeparation OptimizeTemp->BaselineSeparation ChangeColumn->BaselineSeparation AdjustFlow->BaselineSeparation

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Purification of 1-Isopropyl-4-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-isopropyl-4-nitrobenzene by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of this compound at room temperature?

A1: this compound is often described as a yellow-green liquid or a low-melting solid. Its estimated melting point is approximately 35°C, so it may exist as a liquid if the ambient temperature is warm.

Q2: What are the common impurities in crude this compound?

A2: The most common impurities are positional isomers, namely 1-isopropyl-2-nitrobenzene (B1583376) (ortho isomer) and 1-isopropyl-3-nitrobenzene (B1634062) (meta isomer), which form during the nitration of cumene. These isomers often have very similar physical properties, which can make their separation by recrystallization challenging.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Given its aromatic nitro structure, common solvents to consider for screening are ethanol, methanol, isopropanol, and hexane. Solvent mixtures, such as ethanol-water, can also be effective. Due to its low melting point, care must be taken to prevent the compound from "oiling out."

Q4: What does "oiling out" mean and why is it a problem?

A4: "Oiling out" is a phenomenon where the compound separates from the cooling solution as a liquid (an oil) rather than as solid crystals. This is common for low-melting-point solids or when a solution is highly supersaturated. The oil can trap impurities, and solidification of the oil often results in an amorphous solid with lower purity than well-formed crystals.

Q5: How can I prevent my compound from oiling out?

A5: To prevent oiling out, you can try the following:

  • Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath.

  • Use More Solvent: Add a bit more of the hot solvent to the dissolved compound to avoid oversaturation upon cooling.

  • Solvent Choice: Select a solvent with a lower boiling point.

  • Seed Crystals: Introduce a pure crystal of the compound to the cooling solution to encourage crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. The solvent is not appropriate for the compound. 2. Not enough solvent has been added.1. Test the solubility in a range of other solvents. 2. Add more hot solvent in small increments until the compound dissolves.
The compound "oils out" upon cooling. 1. The compound has a low melting point. 2. The solution is too concentrated. 3. The solution is cooling too rapidly.1. Re-heat the solution to dissolve the oil, add more solvent, and cool slowly. 2. Use a larger volume of solvent. 3. Allow the flask to cool to room temperature on the benchtop before using an ice bath.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but has not yet nucleated.1. Evaporate some of the solvent and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
The recovered crystals are still impure. 1. The cooling was too rapid, trapping impurities. 2. The impurities have very similar solubility to the product (e.g., isomers). 3. The crystals were not washed properly.1. Repeat the recrystallization with a slower cooling rate. 2. Consider alternative purification methods like column chromatography for isomer separation. 3. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
The yield of recovered crystals is very low. 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Preheat the filtration apparatus and use a slight excess of hot solvent, then concentrate the filtrate before cooling.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.

  • Add a small amount of a different solvent (e.g., ethanol, methanol, isopropanol, hexane) to each test tube.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the solutions to cool. The best solvent will show significant crystal formation upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continue adding the hot solvent until the compound just completely dissolves. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by rinsing with a small amount of the hot solvent.

  • Quickly pour the hot solution through the preheated funnel into the clean flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely on the filter paper with the vacuum running. The purity can be assessed by melting point determination.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water< 0.1< 0.1Poor (Insoluble)
Hexane~ 5> 50Good
Ethanol~ 15> 60Moderate to Good
Methanol~ 20> 70Moderate
Isopropanol~ 10> 50Good

Note: The data in this table is illustrative to guide solvent selection and has not been experimentally determined.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Yes impure_crystals Crystals Impure? no_crystals->impure_crystals No evaporate Evaporate Some Solvent no_crystals->evaporate Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce Yes recrystallize_again Recrystallize Again with Slower Cooling impure_crystals->recrystallize_again Yes chromatography Consider Column Chromatography impure_crystals->chromatography Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

Technical Support Center: Improving Regioselectivity in the Nitration of Cumene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective nitration of cumene (B47948). The information is intended for researchers, scientists, and professionals in drug development to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution in the nitration of cumene, and why is the para-isomer the major product?

A1: In a typical mixed-acid (HNO₃/H₂SO₄) nitration, cumene yields a mixture of isomers, predominantly 4-nitrocumene (para), with smaller amounts of 2-nitrocumene (ortho) and minimal quantities of 3-nitrocumene (meta).[1] A representative distribution is approximately 68% para-nitrocumene, 24-28% ortho-nitrocumene, and 1-2% meta-nitrocumene.[1]

The regioselectivity is governed by two main factors:

  • Electronic Effects : The isopropyl group is an electron-donating group (EDG) that activates the benzene (B151609) ring towards electrophilic aromatic substitution.[2][3] It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.[2][3]

  • Steric Effects : The isopropyl group is sterically bulky.[2][4][5] This bulkiness hinders the approach of the nitronium ion to the adjacent ortho positions, making the attack at the less hindered para position more favorable.[2] This steric hindrance is the primary reason for the high para/ortho ratio.[6][7]

Q2: How can I increase the yield of the para-nitrocumene isomer?

A2: To favor the formation of the para isomer, several strategies can be employed:

  • Use Shape-Selective Catalysts : Solid acid catalysts, particularly zeolites like H-ZSM-5, can significantly enhance para-selectivity.[2][8] The constrained pore structure of these catalysts sterically disfavors the formation of the bulkier ortho transition state, allowing the linear transition state leading to the para product to form more readily.[2][8] Using H-ZSM-5 with concentrated nitric acid can yield a product with 80-90% para-isomer.[8]

  • Modify Reaction Conditions : Lowering the reaction temperature can increase selectivity for the thermodynamically more stable para product.[2][9]

  • Alternative Catalytic Systems : Molybdenum oxide supported on silica (B1680970) (MoO₃/SiO₂) has been shown to improve regioselectivity for 4-nitrocumene.[10][11]

Q3: What causes the formation of meta-nitrocumene, and how can it be minimized?

A3: The formation of the meta isomer is generally minimal because the isopropyl group is a strong ortho, para-director.[3] However, significant amounts of the meta product can suggest that the reaction conditions are too harsh, potentially leading to side reactions or isomerization.[2] To minimize its formation, use milder reaction conditions, such as lower temperatures and less acidic catalysts.[2]

Q4: How can I prevent di-nitration and other side reactions?

A4: Di-nitration or poly-nitration occurs when the reaction conditions are too severe or when the nitrating agent is in large excess, especially with an activated ring like cumene.[2][9] To ensure mono-nitration:

  • Control Stoichiometry : Use a stoichiometric amount or only a slight excess of the nitrating agent.[9]

  • Lower Reaction Temperature : Performing the reaction at a lower temperature decreases the rate of a second nitration more significantly than the first.[2][9] For instance, keeping the temperature below 50°C is a common strategy for minimizing dinitration in benzene.[9]

  • Slow Addition : Add the nitrating agent dropwise to the cumene solution to maintain a low instantaneous concentration of the electrophile.[11]

  • Limit Conversion : In industrial settings, the conversion of cumene is sometimes limited to 90% to reduce the formation of explosive dinitrocumenes.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low para/ortho Isomer Ratio 1. High reaction temperature favoring the kinetically preferred ortho product. 2. Lack of steric differentiation in the reaction environment.1. Lower the Reaction Temperature : This often improves selectivity for the thermodynamically favored para product.[2][9] 2. Employ Shape-Selective Catalysts : Use zeolites (e.g., H-ZSM-5) or other solid acids (e.g., MoO₃/SiO₂) whose pores sterically hinder the formation of the ortho isomer.[2][8][10] 3. Screen Solvents : The choice of solvent can influence the isomer ratio; systematic screening may identify conditions that favor para-substitution.[9][12]
Significant Formation of meta-Nitrocumene (>2%) 1. Reaction conditions are too harsh, causing isomerization. 2. Impurities in the starting material.1. Use Milder Conditions : Decrease the reaction temperature and/or use a less aggressive nitrating system.[2] 2. Purify Starting Material : Ensure the cumene is free from isomers or other aromatic impurities.
Formation of Di-nitro or Poly-nitro Products 1. Excess nitrating agent. 2. High reaction temperature. 3. Highly activating substrate.1. Control Stoichiometry : Use close to a 1:1 molar ratio of cumene to the nitrating agent.[9] 2. Maintain Low Temperature : Keep the reaction temperature as low as feasible to achieve a reasonable rate.[9] 3. Slow Reagent Addition : Add the nitrating agent slowly and with efficient stirring to avoid localized high concentrations.[11]
Low Conversion / No Reaction 1. Insufficiently active nitrating agent. 2. Low reaction temperature. 3. Deactivated catalyst (if using a solid acid).1. Increase Acidity : Ensure sufficient sulfuric acid is present in mixed-acid nitrations to generate the NO₂⁺ electrophile.[13][14] 2. Carefully Increase Temperature : Gradually increase the temperature while monitoring the reaction progress and selectivity. 3. Activate the Catalyst : Solid acid catalysts often require activation by heating to remove adsorbed water before use.[2]
Oxidation Side Products (e.g., Acetophenone) Observed 1. Nitric acid acting as an oxidant. 2. High reaction temperatures.1. Use Alternative Nitrating Agents : Consider using agents like dinitrogen pentoxide (N₂O₅) which can be less oxidizing.[15][16] 2. Lower Reaction Temperature : Oxidation is often more prevalent at higher temperatures.

Data Presentation

Table 1: Regioisomeric Distribution in the Nitration of Cumene Under Various Conditions

Nitration SystemCatalystTemperature (°C)Conversion (%)4-NC (p) Selectivity (%)2-NC (o) Selectivity (%)Ref.
HNO₃ / H₂SO₄ (Mixed Acid)None5 - 8~996824 - 28[1][11]
70% HNO₃20 mol% MoO₃/SiO₂906268-[10][11]
90% HNO₃H-ZSM-5 Zeolite80-80 - 90-[8]

Note: Data for some entries were not fully available in the cited sources.

Experimental Protocols

Protocol 1: Classical Mixed-Acid Nitration of Isopropylbenzene (Cumene)

This protocol is adapted from standard procedures for the nitration of alkylbenzenes.[6]

  • 1. Preparation of Nitrating Mixture:

    • In a flask, cool 1 mL of concentrated nitric acid in an ice/water bath.

    • Slowly and carefully add 1 mL of concentrated sulfuric acid in small portions while stirring. Keep the mixture cool. Safety Note: This is a highly exothermic process.

  • 2. Reaction Setup:

    • In a separate 125 mL Erlenmeyer flask, dissolve 1 mL of isopropylbenzene (cumene) in 5 mL of methylene (B1212753) chloride (CH₂Cl₂).

    • Place the flask in the ice bath and begin stirring with a magnetic stir bar.

  • 3. Nitration:

    • Using a pipette, add the cold mixed-acid mixture dropwise to the stirring cumene solution over several minutes. Maintain the temperature of the reaction mixture below 10°C.

    • After completing the addition, continue to stir the mixture vigorously for 1 hour in the ice bath.

  • 4. Workup and Isolation:

    • Add 10 mL of cold water to the reaction mixture.

    • Transfer the mixture to a separatory funnel. Wash the organic layer successively with 10 mL of water, 10 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally 10 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of nitrocumenes.

    • The product can be analyzed by GC or ¹H NMR to determine the isomer ratio.[6]

Protocol 2: Regioselective Nitration of Cumene using a MoO₃/SiO₂ Solid Acid Catalyst

This protocol is based on the methodology described by Mathew et al.[10][11]

  • 1. Catalyst Preparation and Activation:

    • Prepare the 20 mol% MoO₃/SiO₂ catalyst via a sol-gel technique as described in the literature.[11]

    • Before the reaction, activate the catalyst by heating it at 100°C for 4 hours to remove any adsorbed water.

  • 2. Reaction Setup:

    • In a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, charge 5 g (42 mmol) of cumene, 25 mL of dichloroethane (solvent), and 0.50 g of the activated MoO₃/SiO₂ catalyst (10 wt% based on cumene).

    • Heat the mixture to reflux at 90°C with vigorous stirring.

  • 3. Nitration:

    • Slowly add 4.5 g (50 mmol) of 70% nitric acid to the refluxing mixture from the dropping funnel at a rate of approximately 2 mL/hour.

    • To improve selectivity, set up the apparatus for azeotropic removal of water formed during the reaction.

    • Continue the reaction for 10 hours.

  • 4. Workup and Analysis:

    • After cooling, filter the reaction mixture to recover the catalyst.

    • Wash the filtrate with water and sodium bicarbonate solution.

    • Dry the organic layer and remove the solvent.

    • Analyze the product composition using Gas Chromatography (GC) and confirm product identities with GC/MS.[11]

Visualizations

G cluster_0 Factors Influencing Regioselectivity in Cumene Nitration Cumene Cumene (Isopropylbenzene) Isopropyl Isopropyl Group (-CH(CH3)2) Cumene->Isopropyl Effects Substituent Effects Isopropyl->Effects Electronic Electronic Effect (Electron Donating) Effects->Electronic Steric Steric Effect (Bulky Group) Effects->Steric Ortho Ortho-Product (2-Nitrocumene) Electronic->Ortho Activates & Directs Para Para-Product (4-Nitrocumene) Electronic->Para Activates & Directs Steric->Ortho Hinders Formation Minor Minor Product Ortho->Minor Major Major Product Para->Major G Start Start: Nitration of Cumene (e.g., Mixed Acid Method) Analyze Analyze Product Mixture (GC, NMR) Start->Analyze Check Is para/ortho ratio > desired value? Analyze->Check Optimize Optimization Strategies Check->Optimize No End End: Desired Regioselectivity Achieved Check->End Yes Temp Lower Reaction Temperature Optimize->Temp Catalyst Use Shape-Selective Solid Acid Catalyst (e.g., H-ZSM-5) Optimize->Catalyst Solvent Screen Different Solvents Optimize->Solvent Reanalyze Re-analyze Product Temp->Reanalyze Catalyst->Reanalyze Solvent->Reanalyze Reanalyze->Check Iterate G cluster_1 Simplified Mechanism of Cumene Nitration Reagents HNO₃ + H₂SO₄ Electrophile Nitronium Ion (NO₂⁺) Reagents->Electrophile Generates Attack Electrophilic Attack (Rate-Determining Step) Electrophile->Attack Cumene Cumene Cumene->Attack Intermediate Arenium Ion (Sigma Complex) Attack->Intermediate Deprotonation Deprotonation (Rearomatization) Intermediate->Deprotonation Products o- and p-Nitrocumene Deprotonation->Products

References

Technical Support Center: Synthesis of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of 1-Isopropyl-4-nitrobenzene, focusing on the common byproducts generated during the nitration of cumene (B47948).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing this compound via cumene nitration?

When synthesizing this compound by the nitration of cumene (isopropylbenzene), the primary desired product is the para-isomer. However, due to the nature of the electrophilic aromatic substitution reaction, several byproducts are commonly formed. The isopropyl group directs incoming electrophiles to the ortho and para positions.

The most prevalent byproducts are:

  • 1-Isopropyl-2-nitrobenzene (B1583376) (ortho-isomer): This is the most significant byproduct.

  • 1-Isopropyl-3-nitrobenzene (meta-isomer): Formed in very small amounts.

  • Dinitrocumenes: Such as 1-isopropyl-2,4-dinitrobenzene, which can form if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).[1] These compounds can be explosive, so their formation should be minimized.[1]

A typical reaction mixture might contain approximately 68% para-isomer, 24-28% ortho-isomer, and 1-2% each of the meta-isomer and dinitrocumenes.[1]

Q2: Why is the ortho-isomer a major byproduct?

The isopropyl substituent on the benzene (B151609) ring is an activating group and an ortho, para-director. This means it activates the benzene ring towards electrophilic attack and directs the incoming nitro group (NO₂⁺) to the positions ortho (C2) and para (C4) to the isopropyl group. While the para position is generally favored due to reduced steric hindrance, the ortho position is also electronically activated, leading to the formation of a significant amount of the 1-isopropyl-2-nitrobenzene byproduct.

Q3: Can reaction conditions be modified to improve the selectivity for the para-isomer?

Yes, optimizing reaction conditions can favor the formation of the desired para-isomer. Key parameters include:

  • Temperature: Lower temperatures generally increase selectivity for the para-isomer by disfavoring the formation of the more sterically hindered ortho-isomer and reducing the risk of dinitration.[2]

  • Catalyst: The use of solid acid catalysts, such as MoO₃/SiO₂, has been shown to improve regioselectivity for 4-nitrocumene compared to traditional mixed-acid nitration.[3]

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence the product distribution.[2]

Troubleshooting Guide

Issue 1: Low yield of the desired this compound (para-isomer).

A low yield can be attributed to several factors, from reaction conditions to product loss during work-up.[4]

Potential Cause Troubleshooting Action
Suboptimal Isomer Ratio The reaction conditions may be favoring the formation of the ortho-isomer. Analyze the crude product ratio using ¹H NMR or GC.[5] To improve para-selectivity, lower the reaction temperature and ensure a slow, controlled addition of the nitrating agent.[2][4]
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (cumene) is still present, consider extending the reaction time.[4]
Side Reactions (Dinitration) Harsh conditions (high temperature, excess nitrating agent) can lead to dinitration, consuming the desired product.[1] To avoid this, maintain a low temperature (e.g., 0-10°C) and use a stoichiometric amount of the nitrating agent. Industrially, cumene conversion is sometimes limited to 90% to prevent the formation of explosive dinitro compounds.[1]
Loss During Work-up The product can be lost during the quenching, extraction, or washing steps.[4] Ensure the quenching is done slowly over a large volume of ice.[6] Use an appropriate extraction solvent (e.g., diethyl ether, ethyl acetate) and perform multiple extractions to ensure complete recovery from the aqueous phase.[6]

Issue 2: Difficulty in separating the para- and ortho-isomers.

The boiling points of the ortho- and para-isomers are very close, making separation by standard distillation difficult.

Potential Cause Troubleshooting Action
Similar Physical Properties The structural similarity of the isomers leads to overlapping physical properties.
Ineffective Purification Method Standard distillation is often insufficient for complete separation.
Recommended Separation Techniques Fractional Distillation under Vacuum: While challenging, a tall fractionating column under reduced pressure can achieve separation.[1] Chromatography: Column chromatography (e.g., using silica (B1680970) gel) is a highly effective method for separating positional isomers on a laboratory scale.[7] Fractional Crystallization: If the crude product is solid at room temperature or below, fractional crystallization can be attempted, exploiting differences in solubility between the isomers.

Data Presentation

Table 1: Typical Isomer Distribution in the Nitration of Cumene

This table summarizes the typical product distribution obtained from the mixed-acid nitration of cumene.

CompoundPositionTypical Yield (%)
This compoundpara68%
1-Isopropyl-2-nitrobenzeneortho24 - 28%
1-Isopropyl-3-nitrobenzenemeta1 - 2%
Dinitrocumenes-1 - 2%
(Data sourced from IJCRT.org)[1]

Experimental Protocols

Protocol: Mixed-Acid Nitration of Cumene

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Cumene (Isopropylbenzene)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to the cold sulfuric acid with constant stirring. Maintain the temperature below 10°C.

  • Slowly add cumene dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to keep the internal temperature of the reaction below 10°C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.[6]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).[6]

  • Washing: Combine the organic extracts. Wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation to yield the crude product, which will be a mixture of nitro-isomers (typically a yellow-green liquid).[8][9]

  • Purification: Purify the crude product by column chromatography or vacuum fractional distillation to separate the para-isomer from the ortho-byproduct.[1]

Visualizations

Below are diagrams illustrating the reaction pathway and a troubleshooting workflow for the synthesis.

reaction_pathway Cumene Cumene (Isopropylbenzene) Para This compound (Desired Product) Cumene->Para Major Pathway (para-attack) Ortho 1-Isopropyl-2-nitrobenzene (Major Byproduct) Cumene->Ortho Side Pathway (ortho-attack) NitratingAgent Nitrating Mixture (HNO₃ / H₂SO₄) NitratingAgent->Para Dinitro Dinitrocumenes (Side Product) Para->Dinitro Harsh Conditions

Caption: Reaction scheme for the nitration of cumene.

troubleshooting_workflow start Problem Identified: Low Yield or Impure Product check_reaction Analyze Crude Product (¹H NMR / GC) start->check_reaction is_dinitration Significant Dinitration? check_reaction->is_dinitration is_ortho High Ortho-Isomer Ratio? is_dinitration->is_ortho No sol_dinitration Solution: - Lower Reaction Temp - Reduce Nitrating Agent is_dinitration->sol_dinitration Yes is_sm Unreacted Starting Material? is_ortho->is_sm No sol_ortho Solution: - Lower Reaction Temp - Consider Solid Acid Catalyst is_ortho->sol_ortho Yes sol_sm Solution: - Increase Reaction Time - Check Reagent Purity is_sm->sol_sm Yes purify Optimize Purification: - Vacuum Distillation - Column Chromatography is_sm->purify No sol_dinitration->purify sol_ortho->purify sol_sm->purify

Caption: Troubleshooting workflow for low yield or purity issues.

References

Troubleshooting guide for the reduction of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reduction of 1-isopropyl-4-nitrobenzene to 4-isopropylaniline (B126951). The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound to 4-isopropylaniline?

A1: The most prevalent methods for the reduction of aromatic nitro compounds like this compound are catalytic hydrogenation and metal-acid reductions.[1][2]

  • Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. It is often considered a "cleaner" method with high efficiency.

  • Metal-Acid Reductions: Common combinations include iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) and tin(II) chloride (SnCl₂).[1] These methods are robust and widely used in organic synthesis.

Q2: I am observing incomplete conversion of my starting material. What are the likely causes?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Catalyst Activity (Catalytic Hydrogenation): The catalyst may be old, poisoned, or used in an inadequate amount.

  • Poor Quality of Metal (Metal-Acid Reduction): The surface of the metal (e.g., iron powder) might be oxidized, reducing its reactivity.

  • Inadequate Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the reagent or catalyst.

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of the reducing agent to the nitro group, potentially slowing down the reaction compared to the reduction of nitrobenzene.

Q3: What are the potential side products in this reduction, and how can I minimize them?

A3: The reduction of nitroarenes can sometimes lead to the formation of intermediates such as nitroso and hydroxylamine (B1172632) species. Under certain conditions, these intermediates can react further to form dimeric products like azo and azoxy compounds.

To minimize these side products, ensure sufficient reducing agent is present and that the reaction conditions are optimized to favor the complete reduction to the amine. Maintaining an acidic medium during metal-acid reductions can help suppress the formation of azo/azoxy coupling byproducts.[1]

Q4: How can I purify the final product, 4-isopropylaniline?

A4: Purification of 4-isopropylaniline typically involves the following steps:

  • Work-up: After the reaction, the mixture is usually filtered to remove the catalyst or unreacted metal. If an acidic medium was used, the product will be in the form of an ammonium (B1175870) salt. Basification (e.g., with NaOH) is necessary to liberate the free amine.[1]

  • Extraction: The amine can then be extracted into an organic solvent.

  • Distillation or Crystallization: The crude product can be purified by vacuum distillation or recrystallization to obtain pure 4-isopropylaniline. Column chromatography can also be employed for smaller scale purifications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reduction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of 4-Isopropylaniline Incomplete Reaction: See FAQ Q2.- Increase reaction time and/or temperature.- Ensure efficient stirring.- Use a fresh, active catalyst or freshly activated metal powder.- Consider a different solvent for better solubility.
Product Degradation: The product, 4-isopropylaniline, can be susceptible to oxidation, especially at elevated temperatures in the presence of air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize the exposure of the purified product to air and light.
Loss during Work-up: The product might be lost during extraction if the pH is not appropriately adjusted or if an unsuitable extraction solvent is used.- Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction.- Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).- Perform multiple extractions to maximize recovery.
Reaction is Stalled or Very Slow Catalyst Poisoning (Catalytic Hydrogenation): Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.- Purify the starting material and use high-purity solvents.- Increase the catalyst loading.
Passivation of Metal Surface (Metal-Acid Reduction): An oxide layer on the metal surface can prevent the reaction from starting.- Activate the metal powder before use (e.g., by washing with dilute acid).
Formation of a Dark-Colored Reaction Mixture Formation of Side Products: Over-reduction or side reactions can lead to the formation of colored impurities.- Carefully control the reaction temperature.- Monitor the reaction progress by TLC or GC to avoid prolonged reaction times after completion.
Decomposition of Starting Material or Product: High temperatures can sometimes cause decomposition.- Lower the reaction temperature and extend the reaction time if necessary.
Difficulty in Isolating the Product Emulsion Formation during Extraction: The presence of finely divided solids or surfactants can lead to the formation of a stable emulsion.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite before extraction.
Product is an Oil: 4-Isopropylaniline is a liquid at room temperature, which can make handling and purification challenging.- Use vacuum distillation for purification.- Consider converting the amine to a solid derivative (e.g., an acetamide) for easier handling and purification, followed by hydrolysis to regenerate the amine.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Pd/C
  • Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695), ethyl acetate, or methanol).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield the crude 4-isopropylaniline, which can be further purified by vacuum distillation.

Method 2: Reduction with Iron and Ammonium Chloride
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add this compound (1.0 eq), iron powder (5-10 eq), and ammonium chloride (5-10 eq).

  • Reaction: Heat the mixture to reflux (around 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water to the residue and basify with a concentrated solution of sodium hydroxide (B78521) to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitroarenes

Method Reagents Typical Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C or Raney Ni1-4 atm H₂, Room Temp.High yields, clean reaction, easy product isolation.Catalyst can be expensive and pyrophoric, sensitive to poisoning.
Bechamp ReductionFe, HClRefluxInexpensive reagents, robust.Requires stoichiometric amounts of metal, acidic waste.
SnCl₂ ReductionSnCl₂, HClRoom Temp. or gentle heatingMild conditions, good for sensitive substrates.Tin salts are toxic and require careful disposal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Combine Reactants A->D B Solvent B->D C Reducing Agent / Catalyst C->D E Reaction under Controlled Conditions (Temp, Pressure) D->E F Monitor Progress (TLC/GC) E->F F->E Incomplete G Filter (remove catalyst/metal) F->G Complete H Aqueous Work-up (Acid/Base) G->H I Extraction H->I J Dry & Concentrate I->J K Purification (Distillation/Chromatography) J->K L 4-Isopropylaniline (Final Product) K->L

Caption: General experimental workflow for the reduction of this compound.

troubleshooting_logic cluster_catalytic Catalytic Hydrogenation cluster_metal_acid Metal-Acid Reduction cluster_general General Conditions Start Low Yield or Incomplete Reaction C1 Check Catalyst Activity Start->C1 M1 Check Metal Quality Start->M1 G1 Increase Reaction Time Start->G1 C2 Increase Catalyst Loading C1->C2 Low Activity C4 Purify Starting Material/Solvent C1->C4 Poisoning Suspected C3 Check H₂ Pressure M2 Activate Metal M1->M2 Oxidized M3 Ensure Sufficient Acid G2 Increase Temperature G1->G2 G3 Improve Stirring G2->G3 G4 Check Solubility G3->G4

Caption: Troubleshooting logic for low yield in the reduction of this compound.

References

Optimizing reaction conditions for the synthesis of 4-nitrocumene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-nitrocumene. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-nitrocumene in a practical question-and-answer format.

Issue Question Possible Causes & Solutions
Low Yield My nitration reaction resulted in a very low yield of 4-nitrocumene. What are the possible reasons?Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.[1]Loss During Work-up: 4-nitrocumene may be lost during the aqueous work-up if the layers are not separated properly or if an insufficient amount of organic solvent is used for extraction. Ensure complete extraction by performing multiple extractions and checking the aqueous layer by TLC for any remaining product.[2]Impure Starting Materials: The presence of impurities in cumene (B47948) or the nitrating agents can lead to side reactions and lower the yield. Ensure the purity of all reagents before starting the reaction.[3]Substrate Evaporation: Cumene is volatile. Ensure your reaction setup includes a condenser to prevent the loss of starting material, especially if the reaction is run at elevated temperatures.
Poor Regioselectivity I am getting a significant amount of 2-nitrocumene along with the desired 4-nitrocumene. How can I improve the para-selectivity?Reaction Temperature: Higher temperatures can sometimes reduce selectivity. Running the reaction at a lower temperature may improve the ratio of the para-isomer to the ortho-isomer.[4]Nitrating Agent: The choice of nitrating agent and catalyst system can significantly influence regioselectivity. The use of some solid acid catalysts, such as zeolites or MoO₃/SiO₂, has been shown to enhance para-selectivity compared to the traditional mixed acid method.[5]Rate of Addition: A slow, dropwise addition of the nitrating agent can help to control the reaction and may improve selectivity.[5]
Formation of Byproducts My product is contaminated with dinitrocumenes and other byproducts. How can I avoid this?Excess of Nitrating Agent: Using a large excess of the nitrating agent can lead to the formation of dinitro compounds.[4][6] Carefully control the stoichiometry of the reactants. For mononitration, use a molar ratio of nitrating agent to cumene that is close to 1:1.High Reaction Temperature: Elevated temperatures can promote over-nitration and oxidation side reactions. Maintain the recommended temperature for the specific protocol you are following, using an ice bath for cooling as needed.[4][7]Strongly Activating Substrate: The isopropyl group in cumene is an activating group, which can make the ring susceptible to multiple nitrations.[7] Using milder reaction conditions can help to minimize this.
Runaway Reaction The reaction temperature increased uncontrollably. What should I do and how can I prevent this?Immediate Action: If the temperature rises rapidly, immediately remove the heat source (if any) and enhance cooling by adding more ice or a colder cooling medium to the external bath. If the temperature continues to rise dramatically, the reaction may need to be quenched by carefully and slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring.[6] Caution: This should be a last resort as the dilution of strong acids is highly exothermic.[6]Preventative Measures:Inadequate Cooling: Ensure your cooling bath has sufficient capacity to dissipate the heat generated.[6] • Rapid Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise, while continuously monitoring the internal temperature.[6] • Poor Agitation: Ensure vigorous and efficient stirring to avoid localized hot spots.[6]
Purification Difficulties I am having trouble separating 4-nitrocumene from its isomers. What purification methods are most effective?Fractional Distillation: Since the boiling points of the isomers are different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.Column Chromatography: For smaller scales and higher purity, column chromatography is recommended. A non-polar stationary phase like silica (B1680970) gel with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for separating nitroaromatic isomers.[8]Recrystallization: While potentially less effective for separating closely related isomers, fractional crystallization can sometimes be used.[8] This involves multiple, careful recrystallization steps. Ethanol or methanol (B129727) are good starting solvents to try.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution in the nitration of cumene using mixed acid?

A1: The nitration of cumene with a mixture of nitric and sulfuric acid typically yields a mixture of isomers, with the para-isomer being the major product. A representative distribution is approximately 68% 4-nitrocumene, 24-28% 2-nitrocumene, and 1-2% 3-nitrocumene.[9] Dinitrocumenes can also be formed in small amounts.[9]

Q2: What are the main safety precautions to take during the nitration of cumene?

A2: The nitration of cumene is a highly exothermic reaction and involves the use of corrosive and strong oxidizing agents. Key safety precautions include:

  • Conducting the reaction in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Ensuring an ice bath is readily available to control the reaction temperature.

  • Adding the nitrating agent slowly and monitoring the temperature closely.

  • Having an emergency plan in place to handle any runaway reactions.

Q3: Can I use a catalyst other than sulfuric acid for the nitration of cumene?

A3: Yes, solid acid catalysts such as MoO₃/SiO₂ have been used for the regioselective nitration of cumene to 4-nitrocumene.[5] These catalysts can offer advantages in terms of handling, recovery, and potentially improved selectivity.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points, quenching them, and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to observe the consumption of the starting material (cumene) and the formation of the product (nitrocumene isomers).

Q5: How can I remove dinitro-impurities from my mononitrocumene product?

A5: In some cases, dinitro-impurities can be removed by a selective chemical reaction.[8] For example, a mild reduction can sometimes selectively convert a dinitro compound to a nitro-amine, which can then be separated by an acid wash.[8] However, for closely related mononitro isomers, chromatography is generally the most effective method.[8]

Data Presentation

Table 1: Reaction Conditions and Product Distribution for Cumene Nitration

Nitrating Agent/CatalystCumene (mmol)Nitric Acid (mmol)SolventTemperature (°C)Time (h)Conversion (%)4-Nitrocumene Selectivity (%)Reference
HNO₃/H₂SO₄-----~99~68[9]
70% HNO₃ / 20% MoO₃/SiO₂42501,2-Dichloroethane90106268[5]

Note: The data for the mixed acid nitration represents a typical industrial outcome and specific laboratory conditions were not detailed in the source.

Experimental Protocols

Protocol 1: Nitration of Cumene using Mixed Nitric and Sulfuric Acid

This protocol is adapted from general procedures for aromatic nitration.

Materials:

  • Cumene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly and carefully add a stoichiometric equivalent of concentrated sulfuric acid to one equivalent of concentrated nitric acid.[6] Allow the mixture to cool.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cumene in a suitable solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred cumene solution.[6] Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[4]

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1]

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., 2 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

**Protocol 2: Regioselective Nitration of Cumene using a Solid Acid Catalyst (MoO₃/SiO₂) **

This protocol is based on a literature procedure.[5]

Materials:

  • Cumene (42 mmol)

  • 70% Nitric Acid (50 mmol)

  • 20% MoO₃/SiO₂ catalyst (10 wt% based on cumene)

  • 1,2-Dichloroethane (25 mL)

  • Sodium Bicarbonate

  • Dean-Stark apparatus

Procedure:

  • Catalyst Activation: Activate the MoO₃/SiO₂ catalyst by heating at 100 °C for 4 hours.

  • Reaction Setup: In a 50 mL two-neck round-bottom flask, charge 5 g (42 mmol) of cumene, 25 mL of 1,2-dichloroethane, and 0.50 g of the freshly activated catalyst.

  • Reaction:

    • Reflux the mixture at 80 °C.

    • To this hot mixture, add 4.5 g (50 mmol) of 70% nitric acid slowly.

    • Remove the water formed during the reaction using a Dean-Stark apparatus.

    • Maintain the reaction temperature using an oil bath and continue for 10 hours.

  • Work-up:

    • Withdraw samples periodically, neutralize with sodium hydrogen carbonate, and analyze by gas chromatography.

    • After the reaction is complete, cool the mixture, filter to remove the catalyst, and wash the organic layer with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product containing 4-nitrocumene.

Mandatory Visualization

reaction_mechanism cluster_reactants Reactant Preparation cluster_attack Electrophilic Aromatic Substitution HNO3 HNO₃ H2O-NO2+ H₂O-NO₂⁺ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4_2 H₂SO₄ H3O+ H₃O⁺ NO2+ NO₂⁺ (Nitronium ion) Cumene Cumene NO2+->Cumene Active Electrophile H2O-NO2+->NO2+ - H₂O + H₂SO₄ SigmaComplex σ-complex (arenium ion intermediate) Cumene->SigmaComplex + NO₂⁺ 4-Nitrocumene 4-Nitrocumene SigmaComplex->4-Nitrocumene - H⁺

Caption: Reaction mechanism for the nitration of cumene.

experimental_workflow A 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C 3. Slow Addition of Nitrating Mixture A->C B 2. Cool Cumene Solution (0-5 °C) B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Quench Reaction on Ice D->E F 6. Aqueous Work-up (Extraction & Washes) E->F G 7. Dry & Evaporate Solvent F->G H 8. Purify Product (Distillation/Chromatography) G->H I Final Product: 4-Nitrocumene H->I

Caption: General experimental workflow for aromatic nitration.

troubleshooting_tree start Low Yield or Purity Issue check_conversion Check Reaction Conversion by TLC/GC start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_workup Review Work-up Procedure complete->check_workup workup_loss Product Lost During Work-up check_workup->workup_loss Yes check_purity Analyze Product Purity (GC/NMR) check_workup->check_purity No optimize_extraction Optimize Extraction/Washes workup_loss->optimize_extraction isomers Isomeric Impurities Present check_purity->isomers Yes byproducts Byproducts (e.g., dinitro) Present check_purity->byproducts Yes purify Optimize Purification (Distillation/Chromatography) isomers->purify optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) byproducts->optimize_conditions

Caption: Decision tree for troubleshooting common nitration issues.

References

Technical Support Center: Purification of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of dinitrated impurities from 1-isopropyl-4-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, focusing on the removal of dinitrated byproducts.

Q1: My crude this compound is contaminated with dinitrated impurities. What is the best purification method?

A1: Both recrystallization and column chromatography are effective methods for removing dinitrated impurities. The choice depends on the level of impurity, the quantity of material, and the desired final purity.

  • Recrystallization is often a good first choice for larger quantities of material if there is a suitable solvent that can effectively differentiate between the mononitrated product and the dinitrated impurities.

  • Column chromatography is highly effective for achieving high purity, especially when separating compounds with similar polarities, such as positional isomers and dinitrated byproducts. It is suitable for both small and large-scale purifications.

Q2: I'm having trouble with the recrystallization of this compound. What are some common problems and solutions?

A2: Recrystallization can be challenging. Here are some common issues and how to troubleshoot them:

  • Oiling Out: The compound separates as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

    • Solution: Add more solvent to the hot mixture to decrease the saturation. Ensure the solution is allowed to cool slowly. If the problem persists, try a different solvent system.

  • Poor Recovery: A low yield of purified product.

    • Solution: You may be using too much solvent. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration.

  • No Crystal Formation: The compound remains in solution even after cooling.

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. If that fails, add a seed crystal of pure this compound. As a last resort, you can try to partially evaporate the solvent to increase the concentration and then cool the solution again.

  • Ineffective Impurity Removal: The purity of the product does not significantly improve after recrystallization.

    • Solution: The chosen solvent may not be optimal for separating the dinitrated impurities. Dinitrated compounds are generally more polar than their mononitrated counterparts. A solvent system that is a good solvent for the dinitrated impurity but a poor solvent for the mononitrated product at room temperature would be ideal. If recrystallization is still ineffective, column chromatography is the recommended next step.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature. Conversely, the dinitrated impurities should ideally remain in solution at lower temperatures. Good starting points for nitroaromatic compounds are alcohols like ethanol (B145695) or methanol, or a mixed solvent system such as ethanol-water. You may need to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific impurity profile.

Q4: I am trying to separate the dinitrated impurities using column chromatography, but the separation is poor. What can I do?

A4: Poor separation in column chromatography can be due to several factors:

  • Incorrect Mobile Phase: The polarity of your eluent may not be suitable for separating the mononitrated and dinitrated compounds.

    • Solution: Use Thin Layer Chromatography (TLC) to test different solvent systems. A good starting point for separating nitroaromatic compounds is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. Adjust the ratio of the solvents to achieve good separation of the spots on the TLC plate (an Rf value of 0.2-0.4 for the desired product is a good target). Dinitrated compounds, being more polar, will have a lower Rf value than the mononitrated product.

  • Column Overloading: Adding too much crude material to the column.

    • Solution: As a general rule, the amount of crude material should be no more than 1-5% of the weight of the silica (B1680970) gel. For difficult separations, a lower loading is recommended.

  • Improper Column Packing: Channels or cracks in the silica gel will lead to poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound from dinitrated impurities using common laboratory techniques. The values are typical and may vary depending on the specific experimental conditions and the initial purity of the crude product.

Purification MethodTypical Purity AchievedTypical Recovery YieldAdvantagesDisadvantages
Recrystallization >98%60-85%Simple, cost-effective, suitable for large scale.May not be effective for all impurity profiles; requires solvent screening.
Column Chromatography >99.5%50-80%High-resolution separation, effective for closely related impurities.More time-consuming, requires larger volumes of solvents.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent should be determined by preliminary small-scale tests.

  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol) and heat gently. If the solid dissolves, cool the test tube to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes the separation of this compound from more polar dinitrated impurities using silica gel chromatography.

  • TLC Analysis: Develop a suitable mobile phase by performing TLC on the crude material. A mixture of hexane and ethyl acetate (e.g., starting with a 95:5 ratio) is a good starting point. The goal is to have the this compound spot move up the plate (Rf ~0.3-0.4) while the dinitrated impurity spots have a lower Rf.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound Oils Out observe->oil_out Problem impure Crystals are Impure observe->impure Problem end Purification Complete crystals->end troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oil_out->troubleshoot_oil troubleshoot_impure Troubleshoot: - Repeat recrystallization - Use column chromatography impure->troubleshoot_impure troubleshoot_no_crystals->dissolve Retry troubleshoot_oil->dissolve Retry troubleshoot_impure->start Retry

Caption: A troubleshooting workflow for the recrystallization process.

Logical Relationship for Column Chromatography Setup

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate to Obtain Pure Product combine->concentrate

Technical Support Center: Selective Functionalization of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective functionalization of 1-isopropyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of this compound?

A1: The primary challenges arise from the competing directing effects of the isopropyl and nitro groups and the overall reactivity of the molecule. The isopropyl group is an activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. This can lead to issues with regioselectivity in electrophilic aromatic substitution reactions. Furthermore, the benzylic protons on the isopropyl group offer a site for radical reactions, and the nitro group can be reduced. Achieving selectivity for one type of transformation without affecting other functional groups is a key challenge.

Q2: How can I selectively reduce the nitro group to an amine without affecting the rest of the molecule?

A2: Selective reduction of the nitro group is a common transformation. Several methods are effective:

  • Tin(II) chloride (SnCl₂·2H₂O): This is a mild and reliable reagent for the selective reduction of nitro groups in the presence of other functional groups.

  • Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic and cost-effective method that is highly selective for the nitro group.

  • Catalytic Transfer Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen donor such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can achieve selective reduction under milder conditions than high-pressure hydrogenation. Careful control of conditions is necessary to avoid dehalogenation if other halogens are present.

Q3: Is it possible to perform a Friedel-Crafts reaction on this compound?

A3: Friedel-Crafts alkylation or acylation is generally unsuccessful on this compound. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring to such an extent that it will not undergo these reactions. To achieve Friedel-Crafts functionalization, it is necessary to perform it on cumene (B47948) (isopropylbenzene) first and then introduce the nitro group in a subsequent step.

Q4: How can I functionalize the isopropyl group?

A4: The isopropyl group can be functionalized at the benzylic position, which is the carbon atom directly attached to the aromatic ring. This position is activated towards radical reactions.

  • Benzylic Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) can be used to selectively brominate the benzylic position.

  • Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the isopropyl group to a carboxylic acid (p-nitrobenzoic acid). Milder oxidation conditions can potentially yield a ketone (4-nitroacetophenone), though over-oxidation is a risk.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Problem Possible Cause(s) Troubleshooting Steps
Low or no reaction The nitro group strongly deactivates the ring, making it less nucleophilic.- Use harsher reaction conditions (e.g., higher temperature, stronger Lewis acid catalyst). - For nitration, use fuming nitric acid and sulfuric acid. - Consider reducing the nitro group to a more activating group (e.g., an amino group, which can be protected) before performing the EAS reaction, and then re-oxidizing if necessary.
Poor regioselectivity / Mixture of isomers Competing directing effects of the isopropyl (ortho-, para-directing) and nitro (meta-directing) groups.- The isopropyl group's directing effect is generally stronger, favoring substitution at the positions ortho to it (and meta to the nitro group). - Optimize reaction temperature and catalyst to favor the desired isomer. Steric hindrance from the bulky isopropyl group may disfavor the ortho position to some extent, potentially increasing the yield of the product substituted at the other ortho position.
Formation of side-products (e.g., oxidation of isopropyl group) Use of strong oxidizing acids (e.g., hot, concentrated nitric acid).- Use milder nitrating conditions if possible (e.g., HNO₃ in acetic anhydride). - Carefully control the reaction temperature.
Nitrodeisopropylation (loss of isopropyl group) Ipso-attack of the electrophile at the carbon bearing the isopropyl group.This can be a side reaction during nitration. Modifying the nitrating agent and reaction conditions may help to minimize this.
Selective Reduction of the Nitro Group
Problem Possible Cause(s) Troubleshooting Steps
Incomplete reaction Insufficient reducing agent or deactivation of the catalyst.- Increase the equivalents of the reducing agent. - For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Reduction of other functional groups The chosen reducing agent is not selective enough.- Switch to a milder, more chemoselective reducing agent like SnCl₂·2H₂O. - For substrates with reducible groups like aldehydes or ketones, SnCl₂ is an excellent choice.
Dehalogenation (if a halogen is present) Use of catalytic hydrogenation with Pd/C.- Avoid Pd/C with H₂ gas. - Use SnCl₂, Fe/HCl, or consider catalytic transfer hydrogenation with careful monitoring.
Functionalization of the Isopropyl Group (Benzylic Position)
Problem Possible Cause(s) Troubleshooting Steps
Low yield of benzylic bromination Insufficient radical initiation or decomposition of NBS.- Ensure the radical initiator is fresh and used at the appropriate temperature. - Protect the reaction from light if using a light-sensitive initiator. - Use freshly recrystallized NBS.
Bromination of the aromatic ring Presence of Lewis acid catalysts or polar reaction conditions.- Ensure the reaction is performed under non-polar, radical conditions (e.g., in CCl₄ or cyclohexane). - Avoid any acidic impurities.
Over-oxidation of the isopropyl group The oxidizing agent is too strong or the reaction time is too long.- For oxidation to the ketone, use milder oxidizing agents. - Carefully monitor the reaction progress by TLC or GC to stop it at the desired point. - If the carboxylic acid is the desired product, ensure sufficient oxidizing agent and reaction time are used.

Experimental Protocols

Protocol 1: Selective Reduction of this compound to 4-Isopropylaniline

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add SnCl₂·2H₂O (3-4 equivalents) to the solution.

  • Slowly add concentrated HCl with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it onto ice.

  • Carefully basify the mixture with a NaOH solution to pH > 8 to precipitate tin salts and deprotonate the aniline.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as needed.

Protocol 2: Bromination of this compound

Materials:

  • This compound (50 g, 0.300 mol)

  • Iron(III) chloride (FeCl₃, catalytic amount)

  • Bromine (Br₂) (59.92 g, 0.375 mol)

  • Chlorobenzene

  • 5% aqueous HCl solution

  • 40% aqueous sodium bisulfite solution

Procedure:

  • A solution of this compound and a catalytic amount of iron(III) chloride is heated to 40°C.[1]

  • Bromine is added dropwise to the stirred solution over 3 hours, maintaining the temperature.[1]

  • After the addition is complete, the reaction mixture is poured into water.[1]

  • A 40% aqueous solution of sodium bisulfite is added dropwise to quench any unreacted bromine.[1]

  • The mixture is extracted with chlorobenzene.[1]

  • The organic phase is washed with a 5% aqueous HCl solution.[1]

  • The solvent is removed under reduced pressure to yield the product, 2-bromo-1-isopropyl-4-nitrobenzene.[1]

Quantitative Data for Bromination:

ParameterValue
Starting MaterialThis compound
Mass of Starting Material50 g (0.300 mol)
Product Mass (Yield)74.05 g (98% of theoretical)
Product Purity (GC)96.9%

Visualizations

EAS_Workflow cluster_start Starting Material cluster_reaction Electrophilic Aromatic Substitution cluster_intermediate Sigma Complex Intermediate cluster_product Product Formation start This compound reagents Electrophile (e.g., Br+) Lewis Acid (e.g., FeBr3) start->reagents Attack by pi system intermediate Arenium Ion (Resonance Stabilized) reagents->intermediate deprotonation Deprotonation intermediate->deprotonation Loss of H+ product Functionalized Product (e.g., 2-Bromo-1-isopropyl-4-nitrobenzene) deprotonation->product Aromaticity restored Nitro_Reduction_Pathway A This compound (-NO2) B Nitroso Intermediate (-NO) A->B Reduction Step 1 C Hydroxylamine Intermediate (-NHOH) B->C Reduction Step 2 D 4-Isopropylaniline (-NH2) C->D Reduction Step 3 Directing_Effects cluster_isopropyl Isopropyl Group (-CH(CH3)2) cluster_nitro Nitro Group (-NO2) benzene Aromatic Ring isopropyl Activating Ortho-, Para-directing benzene->isopropyl nitro Deactivating Meta-directing benzene->nitro ortho_para Ortho/Para Positions (Increased Reactivity) isopropyl->ortho_para meta Meta Positions (Least Deactivated) nitro->meta

References

Preventing side reactions during the synthesis of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-Isopropyl-4-nitrobenzene. The primary and most viable synthetic route is the nitration of isopropylbenzene (cumene). This guide focuses on preventing and troubleshooting side reactions associated with this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of this compound via nitration of cumene (B47948)?

A1: The primary side products are positional isomers, mainly 2-isopropyl-1-nitrobenzene (ortho-isomer) and a smaller amount of 3-isopropyl-1-nitrobenzene (meta-isomer). Under certain conditions, dinitration products and oxidation of the isopropyl group to form acetophenone (B1666503) can also occur.[1][2]

Q2: How can I maximize the yield of the desired para-isomer (this compound)?

A2: Maximizing the yield of the para-isomer involves controlling the reaction conditions to favor substitution at the para position. This is primarily achieved by leveraging steric hindrance. Lowering the reaction temperature can enhance para-selectivity as the reaction becomes more sensitive to the energetic differences between the transition states for ortho and para substitution.

Q3: Is it feasible to synthesize this compound through the Friedel-Crafts isopropylation of nitrobenzene?

A3: This synthetic route is generally not recommended. The nitro group is a strong deactivating group, which makes the benzene (B151609) ring electron-poor and significantly slows down electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. Consequently, this reaction is often very slow and results in poor yields.

Q4: What is the role of sulfuric acid in the nitration of cumene?

A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that reacts with the aromatic ring.[3]

Q5: My reaction mixture turned dark brown or black. What does this indicate?

A5: A dark coloration or the formation of tar-like substances often suggests oxidation of the starting material or product.[4] This can be caused by overly harsh reaction conditions, such as high temperatures or excessively strong nitrating agents. For substrates with activating groups, dinitration and polynitration can also lead to the formation of tars.[4]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Formation of a high percentage of the ortho-isomer.- Monitor the reaction progress using TLC or GC to ensure completion. - Maintain a low reaction temperature (0-10 °C) to favor para-substitution. - Consider using a milder nitrating agent if isomer separation is a significant issue.
Formation of significant amounts of dinitrated products - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time.- Strictly control the reaction temperature, keeping it below the recommended range. For many nitrations, maintaining the temperature below 50°C is crucial to minimize dinitration. - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction closely and quench it once the starting material is consumed.
Presence of oxidation byproducts (e.g., acetophenone) - Reaction temperature is too high. - The nitrating mixture is too concentrated or aggressive.- Lower the reaction temperature. - Use a slightly less concentrated acid mixture. - Ensure slow, controlled addition of the nitrating agent to manage the exothermic nature of the reaction.
Difficulty in separating ortho- and para-isomers - The isomers have very similar physical properties (boiling point, polarity).- Fractional Crystallization: Cool the product mixture slowly in a suitable solvent (e.g., methanol (B129727) or ethanol) to selectively crystallize the para-isomer, which often has a higher melting point and is less soluble. - Column Chromatography: Use a long column with a suitable stationary phase (e.g., silica (B1680970) gel) and a non-polar eluent system (e.g., hexane (B92381)/ethyl acetate (B1210297) with a low percentage of ethyl acetate) to achieve separation. Gradient elution may be necessary.
Product is an oil and does not crystallize - Presence of impurities, particularly the ortho-isomer, which can lower the melting point of the mixture.- Attempt purification by column chromatography to remove isomers and other impurities before attempting crystallization. - Try seeding the oil with a small crystal of pure this compound, if available. - Triturate the oil with a cold non-polar solvent like hexane to try and induce crystallization of the para-isomer.

Data Presentation

The nitration of cumene typically yields a mixture of isomers. The following table summarizes a representative product distribution.

Product Isomer Typical Distribution (%)
This compoundpara68
1-Isopropyl-2-nitrobenzeneortho24-28
1-Isopropyl-3-nitrobenzenemeta1-2
Dinitrocumenes-1-2

Note: The exact isomer ratio can be influenced by reaction conditions such as temperature and the specific nitrating agent used.[1]

Experimental Protocols

Synthesis of this compound via Nitration of Cumene

This protocol is for illustrative purposes and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

  • Isopropylbenzene (Cumene)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758) (or another suitable solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, cool 15 mL of concentrated sulfuric acid in an ice bath. Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 25 mL of isopropylbenzene in 50 mL of dichloromethane. Cool this mixture to 0 °C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of isopropylbenzene over a period of 60-90 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice with stirring. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with 100 mL of cold water, two 100 mL portions of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product will be a yellowish-green oil.[5]

Purification by Fractional Crystallization
  • Dissolve the crude product oil in a minimal amount of hot methanol or ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce crystallization of the this compound.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Further purification can be achieved by recrystallization.

Visualizations

Reaction Pathway for the Nitration of Cumene

Nitration_Pathway Nitration of Isopropylbenzene Cumene Isopropylbenzene (Cumene) Intermediate Sigma Complex (Wheland Intermediate) Cumene->Intermediate Electrophilic Attack by NO₂⁺ OxidationProduct Oxidation Byproducts Cumene->OxidationProduct Oxidation (Side Reaction) NitratingMixture HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) NitratingMixture->Nitronium Generates ParaProduct This compound (para) Intermediate->ParaProduct Deprotonation (Major Pathway) OrthoProduct 1-Isopropyl-2-nitrobenzene (ortho) Intermediate->OrthoProduct Deprotonation (Minor Pathway) DinitroProduct Dinitrated Products ParaProduct->DinitroProduct Further Nitration (Side Reaction) OrthoProduct->DinitroProduct Further Nitration (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Para-Isomer Yield

Troubleshooting_Workflow Troubleshooting Low Para-Isomer Yield Start Low Yield of this compound CheckTemp Was reaction temperature maintained at 0-5 °C? Start->CheckTemp CheckStoichiometry Was a stoichiometric amount of nitrating agent used? CheckTemp->CheckStoichiometry Yes HighTemp High temperature favors ortho-isomer and dinitration. CheckTemp->HighTemp No CheckTime Was the reaction monitored and stopped after starting material was consumed? CheckStoichiometry->CheckTime Yes ExcessNitratingAgent Excess nitrating agent leads to dinitration. CheckStoichiometry->ExcessNitratingAgent No LongTime Prolonged reaction time increases side products. CheckTime->LongTime No PurificationIssue Isomer separation is challenging. CheckTime->PurificationIssue Yes SolutionTemp Solution: Lower and strictly control reaction temperature. HighTemp->SolutionTemp SolutionStoichiometry Solution: Use a 1:1 molar ratio of cumene to nitric acid. ExcessNitratingAgent->SolutionStoichiometry SolutionTime Solution: Monitor reaction by TLC/GC and quench promptly. LongTime->SolutionTime SolutionPurification Solution: Optimize fractional crystallization or column chromatography. PurificationIssue->SolutionPurification

Caption: A logical workflow for troubleshooting low yields of the para-isomer.

References

Technical Support Center: Purifying 1-Isopropyl-4-nitrobenzene with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of 1-Isopropyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions to ensure successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a normal-phase chromatography setup is typically employed.

  • Stationary Phase: Silica (B1680970) gel (200-300 mesh) is the most common stationary phase for this separation.[1]

  • Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate (B1210297) is generally effective. A good starting point for the mobile phase composition is a 95:5 to 80:20 mixture of hexane:ethyl acetate.[2][3] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[3]

Q2: How do I determine the optimal mobile phase composition using Thin Layer Chromatography (TLC)?

A2: TLC is a crucial first step to identify the ideal solvent system for your column.

  • Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).

  • Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.

  • Spot the solution onto the baseline of the TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light.

  • The ideal mobile phase will give your desired compound a retention factor (Rf) value between 0.2 and 0.4.[4]

Q3: What are the expected Rf values for this compound and potential impurities?

A3: The exact Rf values will depend on the specific conditions. However, for a related compound, 2-Bromo-1-isopropyl-4-nitrobenzene, on a silica gel TLC plate developed with 20% ethyl acetate in hexane, the expected Rf value is approximately 0.4-0.5.[5] this compound, being slightly less polar, may have a slightly higher Rf value under the same conditions. Common impurities, such as unreacted starting materials or more polar byproducts, will likely have different Rf values, allowing for separation.

Q4: Should I use the "wet" or "dry" method for loading my sample onto the column?

A4: Both methods are viable, and the choice depends on the solubility of your crude product.

  • Wet Loading: If your crude product is an oil or dissolves readily in the mobile phase, you can dissolve it in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel bed.[6]

  • Dry Loading: If your product has poor solubility in the mobile phase, dry loading is recommended. Dissolve your crude material in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[6]

Q5: How can I tell when my compound is eluting from the column?

A5: Since this compound is a pale yellow-green liquid, it may be difficult to see the bands moving down the column.[7] Therefore, it is essential to collect fractions and monitor them by TLC.[8] Spot each fraction, or every few fractions, on a TLC plate to identify which ones contain your purified product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or no separation of compounds. The mobile phase is too polar or not polar enough.Optimize the mobile phase using TLC to achieve a good separation of spots with the target compound having an Rf of 0.2-0.4.[4]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[3]
The column was overloaded with the crude sample.As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.[4] For difficult separations, a ratio of at least 30:1 (silica gel to crude material) is recommended.[4]
The desired compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute more polar compounds.
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate before running the column.[9] If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the mobile phase.[10]
The eluted fractions are very dilute. The sample may have been loaded in too much solvent, leading to a broad initial band.Always dissolve the sample in the minimum amount of solvent for loading.[6][11]
The compound may have eluted, but you haven't detected it.Concentrate the fractions you expect to contain your compound and re-analyze by TLC.[9]
The compound elutes as a streak or with tailing. The sample is not sufficiently soluble in the mobile phase.Choose a different mobile phase in which your compound is more soluble.
The presence of acidic or basic impurities.Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can improve the peak shape.[4]
The column was overloaded.Use a smaller amount of crude material.[4]
Cracks or bubbles appear in the silica gel bed. The column has run dry.Never let the solvent level drop below the top of the silica gel.[12]
Heat of salvation when changing to a more polar solvent.Ensure the column is properly equilibrated with the mobile phase before loading the sample.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific mobile phase composition should be optimized based on preliminary TLC analysis.

Materials:

  • Glass chromatography column

  • Silica gel (200-300 mesh)[1]

  • Sand

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Crude this compound

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection:

    • Perform TLC analysis with various ratios of hexane:ethyl acetate to find a solvent system that provides an Rf value of 0.2-0.4 for this compound.[4]

  • Column Packing (Slurry Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[13]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[13]

    • Once the silica has settled, add a thin layer of sand on top to protect the surface.[13]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[12]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[6]

    • Carefully add the powdered sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per test tube).

    • If a gradient elution is needed, start with the least polar mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.[13]

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Mobile Phase Optimization) pack 2. Column Packing (Slurry Method) tlc->pack load 3. Sample Loading (Dry Loading) pack->load elute 4. Elution & Fraction Collection load->elute monitor 5. Fraction Monitoring (TLC) elute->monitor isolate 6. Product Isolation (Rotary Evaporation) monitor->isolate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Poor Separation cluster_elution No Elution cluster_purity Product Impure start Problem Encountered p1 Check Mobile Phase (Optimize with TLC) start->p1 p2 Check Column Packing (Ensure Uniformity) start->p2 p3 Check Sample Load (Reduce Amount) start->p3 e1 Increase Mobile Phase Polarity start->e1 e2 Check for Compound Decomposition start->e2 i1 Improve Fraction Collection & Monitoring start->i1 i2 Re-run Column with Shallower Gradient start->i2

Caption: Troubleshooting guide for common column chromatography issues.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 1-Isopropyl-4-nitrobenzene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1-isopropyl-4-nitrobenzene against other analytical techniques. Detailed experimental protocols and supporting data are presented to offer an objective evaluation for selecting the most suitable method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds such as this compound. Its high resolution and sensitivity make it an ideal method for separating the main compound from potential process-related impurities and degradation products.

Experimental Protocol: Reverse-Phase HPLC

A stability-indicating, isocratic reverse-phase HPLC method is proposed for the quantitative analysis of this compound. This method is adapted from established protocols for similar nitroaromatic compounds.[1][2][3][4]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Injection Volume 10 µL
Temperature Ambient (25 °C)
Run Time Approximately 15 minutes

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to the desired concentration range for analysis (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Potential Impurities

The primary impurities in this compound are likely to be starting materials, by-products of the synthesis, and degradation products. The synthesis of this compound typically involves the nitration of isopropylbenzene.

Potential impurities may include:

  • Isopropylbenzene (Cumene): The starting material for the synthesis.[5]

  • Ortho- and meta-isomers: 1-Isopropyl-2-nitrobenzene and 1-Isopropyl-3-nitrobenzene formed during the nitration reaction.

  • Dinitro-isomers: Such as 1-isopropyl-2,4-dinitrobenzene, arising from further nitration.[5]

Alternative Analytical Techniques

While HPLC is a robust method, other analytical techniques can be employed for the purity assessment of this compound, each with its own set of advantages and limitations.[3][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it well-suited for identifying and quantifying volatile impurities.[6][7] For this compound, GC-MS can be particularly useful for detecting residual starting materials like isopropylbenzene.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the compound of interest.[2][6] It provides structural information and can quantify the main component against a certified internal standard. This makes qNMR an excellent orthogonal technique for verifying the results obtained by HPLC or GC-MS.

Performance Comparison

The selection of an analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the desired sensitivity, and the purpose of the analysis (e.g., routine quality control vs. in-depth impurity profiling).

Table 2: Comparison of Analytical Techniques for this compound Purity Analysis

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility and polarity, with mass-based detection.Nuclear spin resonance in a magnetic field for structural elucidation and quantification.
Primary Use Routine purity testing, quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute quantification, structural confirmation, certification of reference materials.
Selectivity GoodExcellentExcellent (structurally informative)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Sample Throughput HighModerateLow to Moderate
Reference Standard Required for each analyteRequired for quantificationRequires a certified internal standard
Instrumentation Cost ModerateHighVery High
Key Advantage Robust, reliable, and high-throughput for routine analysis.[2][6]High specificity for impurity identification.[6]Primary method, no need for specific compound reference standard.[2]
Key Limitation May not be suitable for highly volatile impurities.Can cause thermal degradation of labile compounds.[3]Lower sensitivity compared to chromatographic methods.

Visualizing the HPLC Workflow

To illustrate the experimental process for the HPLC analysis of this compound, the following workflow diagram is provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (274 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

References

A Researcher's Guide to the GC-MS Identification of Nitrocumene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the accurate identification of isomers is a critical analytical challenge. Nitrocumene, with its three positional isomers (2-nitrocumene, 3-nitrocumene, and 4-nitrocumene), presents a classic case where precise analytical methodology is paramount for distinguishing between compounds with the same molecular formula but potentially different chemical and toxicological properties. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the identification of nitrocumene isomers, supported by experimental data and detailed protocols.

Unraveling Isomers: The Power of GC-MS

Gas Chromatography-Mass Spectrometry is a powerful and widely used analytical technique that combines the excellent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In the context of nitrocumene isomers, the GC component separates the isomers based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the MS component bombards the eluted isomers with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of each isomer.

Comparative Analysis of GC-MS Methods

Data Presentation: GC-MS Parameters and Mass Spectral Comparison

Below is a proposed GC-MS method for the separation and identification of nitrocumene isomers, followed by a table comparing their key mass spectral fragments.

Table 1: Proposed GC-MS Method Parameters for Nitrocumene Isomer Analysis

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (splitless injection)
Oven Temperature Program Initial temperature: 80°C, hold for 2 minutes; Ramp: 10°C/min to 250°C, hold for 5 minutes
MS Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 amu
Solvent Delay 3 minutes

Table 2: Comparison of Key Mass Spectral Fragments for Nitrocumene Isomers

IsomerMolecular Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)
2-Nitrocumene 165150120, 104, 91, 77
3-Nitrocumene 165150120, 104, 91, 77
4-Nitrocumene 165150120, 104, 91, 77

Note: The mass spectra of positional isomers can be very similar. Identification should be based on a combination of retention time and the full mass spectrum compared to a reference library.

Experimental Protocols

A detailed methodology for the GC-MS analysis of nitrocumene isomers is provided below.

Sample Preparation:

  • Prepare a standard stock solution of each nitrocumene isomer (2-nitrocumene, 3-nitrocumene, and 4-nitrocumene) at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Prepare a mixed isomer standard solution by combining equal volumes of each individual stock solution.

  • For unknown samples, dissolve a known quantity of the sample in a suitable solvent to achieve a concentration within the calibrated range of the instrument.

GC-MS Analysis:

  • Set up the GC-MS system according to the parameters outlined in Table 1.

  • Inject 1 µL of the mixed isomer standard solution into the GC-MS to verify the separation and establish the retention times for each isomer.

  • Inject 1 µL of each individual isomer standard solution to confirm the identity of each peak in the mixed chromatogram.

  • Inject 1 µL of the prepared unknown sample.

  • Acquire the data in full scan mode.

Data Analysis:

  • Identify the peaks in the chromatogram of the unknown sample by comparing their retention times with those of the standards.

  • Confirm the identity of each peak by comparing its mass spectrum with the corresponding standard's mass spectrum and with a reference library such as the NIST Mass Spectral Library.[1]

  • Quantify the amount of each isomer in the unknown sample by creating a calibration curve from a series of dilutions of the standard solutions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS identification of nitrocumene isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard Prepare Isomer Standards Injection Inject Sample into GC Standard->Injection Sample Prepare Unknown Sample Sample->Injection Separation GC Separation of Isomers Injection->Separation Volatility & Polarity Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Analyze Chromatogram (Retention Time) Detection->Chromatogram MassSpec Analyze Mass Spectra (Fragmentation Pattern) Detection->MassSpec Identification Isomer Identification Chromatogram->Identification MassSpec->Identification Quantification Quantification Identification->Quantification

References

A Comparative Guide to the Reactivity of 1-Isopropyl-4-nitrobenzene and 4-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-isopropyl-4-nitrobenzene and 4-nitrotoluene (B166481). The information presented herein is intended to assist researchers in selecting the appropriate substrate for their synthetic needs, based on objective comparisons of performance in key chemical transformations, supported by established principles of physical organic chemistry.

Introduction

This compound and 4-nitrotoluene are both valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Both molecules feature a nitro-activated aromatic ring, making them susceptible to a variety of chemical transformations. However, the presence of an isopropyl group versus a methyl group at the para position imparts distinct electronic and steric properties, leading to significant differences in their reactivity. This guide will explore these differences in the context of three major reaction classes: electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction of the nitro group.

Theoretical Framework: Electronic and Steric Effects

The differing reactivity of this compound and 4-nitrotoluene can be rationalized by considering the electronic and steric effects of the isopropyl and methyl substituents.

  • Electronic Effects: Both methyl and isopropyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack and deactivating it towards nucleophilic attack. The isopropyl group is generally considered to be slightly more electron-donating than the methyl group. This is reflected in their Hammett sigma constants (σp), which are -0.15 for isopropyl and -0.17 for methyl, indicating a slightly greater electron-donating ability for the methyl group via hyperconjugation, which can outweigh the inductive effect in some contexts.

  • Steric Effects: The most significant difference between the two substituents is their steric bulk. The isopropyl group is considerably larger than the methyl group, as indicated by their Taft steric parameters (Es). This steric hindrance can play a crucial role in determining the regioselectivity and rate of reactions, particularly those involving attack at the positions ortho to the alkyl group.

Comparative Reactivity Data

While direct, side-by-side quantitative kinetic data for all conceivable reactions of this compound and 4-nitrotoluene are not extensively reported in the literature, their relative reactivities can be reliably inferred from the known electronic and steric effects of their substituents. The following tables summarize the expected comparative performance in key reaction types.

Electrophilic Aromatic Substitution (EAS)

Reaction: Nitration (as a representative EAS reaction) Reagents: HNO₃/H₂SO₄

CompoundExpected Relative Rate of NitrationMajor Product(s)Rationale
This compound Slower2-Isopropyl-1,3-dinitrobenzeneThe bulky isopropyl group sterically hinders the approach of the electrophile to the ortho positions. The nitro group is a strong deactivator and meta-director.
4-Nitrotoluene Faster2,4-DinitrotolueneThe smaller methyl group presents less steric hindrance to ortho attack. The nitro group directs the incoming electrophile to the meta position relative to itself (ortho to the methyl group).
Nucleophilic Aromatic Substitution (NAS)

Reaction: Substitution of a hypothetical leaving group (e.g., a halogen) at the 1-position. Reagents: A representative nucleophile (e.g., CH₃O⁻Na⁺)

CompoundExpected Relative Rate of NASRationale
This compound SlowerThe slightly greater electron-donating effect of the isopropyl group (via induction) slightly destabilizes the negatively charged Meisenheimer intermediate formed during the reaction.
4-Nitrotoluene FasterThe methyl group is slightly less electron-donating, leading to a more stable Meisenheimer intermediate and a faster reaction rate.
Reduction of the Nitro Group

Reaction: Conversion of the nitro group to an amino group. Reagents: H₂, Pd/C

CompoundExpected Relative Rate of ReductionRationale
This compound SlowerThe bulky isopropyl group can sterically hinder the approach of the nitro group to the surface of the heterogeneous catalyst, potentially slowing the reaction rate.
4-Nitrotoluene FasterThe smaller methyl group exerts less steric hindrance, allowing for more efficient interaction of the nitro group with the catalyst surface.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed. These protocols are designed for a direct, side-by-side comparison under identical reaction conditions.

Competitive Electrophilic Aromatic Substitution (Nitration)

Objective: To determine the relative rates of nitration of this compound and 4-nitrotoluene.

Materials:

  • This compound

  • 4-Nitrotoluene

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (B109758) (anhydrous)

  • Internal standard (e.g., 1,3,5-trinitrobenzene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare an equimolar mixture of this compound (1.0 mmol) and 4-nitrotoluene (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the internal standard (0.1 mmol).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Prepare the nitrating mixture by slowly adding nitric acid (1.0 mmol) to sulfuric acid (1.0 mL) at 0 °C.

  • Slowly add the nitrating mixture dropwise to the stirred solution of the aromatic compounds over a period of 15 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C.

  • Take aliquots of the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quench each aliquot by adding it to ice-cold water (5 mL).

  • Extract the organic layer with dichloromethane (2 x 5 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Analyze the samples by GC-MS to determine the relative consumption of the starting materials and the formation of the dinitrated products. The relative peak areas, normalized to the internal standard, will indicate the relative reaction rates.

Comparative Nucleophilic Aromatic Substitution

Objective: To compare the rates of nucleophilic aromatic substitution of 1-chloro-4-isopropylbenzene and 1-chloro-4-methylbenzene (as precursors to the nitro compounds, assuming the chloro-derivatives are more amenable to NAS).

Materials:

  • 1-Chloro-4-isopropylbenzene

  • 1-Chloro-4-methylbenzene

  • Sodium methoxide (B1231860) (25% solution in methanol)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Internal standard (e.g., diphenyl ether)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • In two separate, identical reaction vessels, prepare a solution of either 1-chloro-4-isopropylbenzene (1.0 mmol) or 1-chloro-4-methylbenzene (1.0 mmol) in anhydrous DMSO (10 mL).

  • Add the internal standard (0.1 mmol) to each vessel.

  • Heat both reaction mixtures to a constant temperature (e.g., 80 °C) in a controlled temperature bath.

  • To each vessel, simultaneously add sodium methoxide solution (1.2 mmol).

  • Take aliquots from each reaction mixture at regular time intervals.

  • Quench each aliquot with a dilute solution of hydrochloric acid.

  • Analyze the quenched aliquots by HPLC to monitor the disappearance of the starting material and the appearance of the corresponding methoxy-substituted product. The relative rates can be determined by comparing the kinetic profiles of the two reactions.

Comparative Reduction of the Nitro Group

Objective: To compare the rates of reduction of this compound and 4-nitrotoluene.

Materials:

  • This compound

  • 4-Nitrotoluene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas supply

  • Pressure-resistant reaction vessel (e.g., Parr hydrogenator)

  • Gas chromatograph (GC)

Procedure:

  • In two separate, identical pressure-resistant reaction vessels, place a solution of either this compound (1.0 mmol) or 4-nitrotoluene (1.0 mmol) in ethanol (20 mL).

  • To each vessel, add 10% Pd/C (5 mol%).

  • Seal the vessels and purge with hydrogen gas.

  • Pressurize both vessels to the same hydrogen pressure (e.g., 3 atm).

  • Stir the reactions vigorously at room temperature.

  • Monitor the uptake of hydrogen gas over time for each reaction.

  • Alternatively, take aliquots of the reaction mixture at regular intervals (after safely depressurizing and re-purging with an inert gas), filter to remove the catalyst, and analyze by GC to determine the conversion of the starting material. The relative rates of reduction can be determined by comparing the rates of hydrogen uptake or the rates of disappearance of the starting materials.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_reagents Reagents cluster_products Major Products This compound This compound Dinitro_Isopropyl 2-Isopropyl-1,3-dinitrobenzene This compound->Dinitro_Isopropyl Slower Rate (Steric Hindrance) 4-Nitrotoluene 4-Nitrotoluene Dinitro_Toluene 2,4-Dinitrotoluene 4-Nitrotoluene->Dinitro_Toluene Faster Rate HNO3_H2SO4 HNO₃/H₂SO₄

Caption: Comparative pathway of electrophilic nitration.

Nucleophilic_Aromatic_Substitution_Logic Start Nucleophilic Attack on Activated Ring Meisenheimer Formation of Meisenheimer Intermediate (Rate-Determining Step) Start->Meisenheimer Stability Stability of Intermediate Meisenheimer->Stability Isopropyl 1-Isopropyl-4-nitro-derivative (Slightly more e⁻ donating) Stability->Isopropyl Methyl 4-Nitro-toluene derivative (Slightly less e⁻ donating) Stability->Methyl Isopropyl_Stability Less Stable Intermediate Isopropyl->Isopropyl_Stability Methyl_Stability More Stable Intermediate Methyl->Methyl_Stability Isopropyl_Rate Slower Reaction Rate Isopropyl_Stability->Isopropyl_Rate Methyl_Rate Faster Reaction Rate Methyl_Stability->Methyl_Rate

Caption: Logic flow for NAS reactivity comparison.

Reduction_Workflow cluster_setup Experimental Setup cluster_reaction Reaction Conditions cluster_analysis Analysis Vessel_Iso Reaction Vessel 1: This compound in Ethanol + Pd/C Hydrogenation Pressurize with H₂ Stir at Room Temp. Vessel_Iso->Hydrogenation Vessel_Tol Reaction Vessel 2: 4-Nitrotoluene in Ethanol + Pd/C Vessel_Tol->Hydrogenation Monitoring Monitor H₂ uptake OR Analyze aliquots by GC Hydrogenation->Monitoring Comparison Compare Reaction Rates Monitoring->Comparison

Caption: Workflow for comparative reduction experiment.

Conclusion

A Comparative Spectroscopic Analysis of 1-Isopropyl-4-nitrobenzene and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 1-Isopropyl-4-nitrobenzene, with a comparative analysis against structurally related nitroaromatic compounds.

This guide provides a detailed spectroscopic analysis of this compound, a key intermediate in various synthetic pathways. For a comprehensive understanding of its structural features, this document presents a comparative analysis of its spectroscopic data with those of other alkyl-substituted nitrobenzenes: 4-nitrotoluene, 4-ethylnitrobenzene, and 4-tert-butylnitrobenzene. The guide includes detailed experimental protocols for the acquisition of spectroscopic data and utilizes clear, tabulated data for straightforward comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibit characteristic signals for the aromatic protons and the alkyl substituents. The electron-withdrawing nature of the nitro group causes a downfield shift of the aromatic protons.

CompoundAromatic Protons (δ, ppm)Alkyl Protons (δ, ppm)Coupling Constants (J, Hz)
This compound 8.14 (d, 2H), 7.38 (d, 2H)3.03 (sept, 1H), 1.29 (d, 6H)J = 8.8 Hz (aromatic), J = 6.9 Hz (isopropyl)
4-Nitrotoluene 8.10 (d, 2H), 7.31 (d, 2H)2.46 (s, 3H)J = 8.4 Hz (aromatic)
4-Ethylnitrobenzene 8.12 (d, 2H), 7.35 (d, 2H)2.75 (q, 2H), 1.28 (t, 3H)J = 8.5 Hz (aromatic), J = 7.6 Hz (ethyl)
4-tert-Butylnitrobenzene 8.15 (d, 2H), 7.50 (d, 2H)1.35 (s, 9H)J = 8.9 Hz (aromatic)
¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts are influenced by the substitution pattern on the benzene (B151609) ring.

CompoundAromatic Carbons (δ, ppm)Alkyl Carbons (δ, ppm)
This compound 154.0, 147.0, 127.5, 123.534.5, 23.8
4-Nitrotoluene 147.1, 146.9, 129.8, 123.821.6
4-Ethylnitrobenzene 148.5, 146.9, 128.5, 123.729.0, 15.4
4-tert-Butylnitrobenzene 152.0, 146.5, 126.0, 123.535.0, 31.2
Infrared (IR) Spectral Data

The IR spectra of these nitroaromatic compounds are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group.

CompoundN-O Asymmetric Stretch (cm⁻¹)N-O Symmetric Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-H Aliphatic Stretch (cm⁻¹)
This compound ~1520~1345~3100-3000~2960-2870
4-Nitrotoluene ~1525~1350~3100-3000~2920-2860
4-Ethylnitrobenzene ~1522~1347~3100-3000~2970-2875
4-tert-Butylnitrobenzene ~1520~1345~3100-3000~2965-2870
Mass Spectrometry (MS) Data

The mass spectra of these compounds show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The base peak often corresponds to a stable fragment resulting from the loss of a substituent or a part of it.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 165150 ([M-CH₃]⁺), 120 ([M-NO₂]⁺), 91, 77
4-Nitrotoluene 137120 ([M-OH]⁺), 91 ([M-NO₂]⁺), 65
4-Ethylnitrobenzene 151136 ([M-CH₃]⁺), 105 ([M-NO₂]⁺), 77
4-tert-Butylnitrobenzene 179164 ([M-CH₃]⁺), 133 ([M-NO₂]⁺), 91, 57

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1 s, and an acquisition time of 2 s. Process the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

  • ¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a pulse width of 30°, a relaxation delay of 2 s, and an acquisition time of 1 s. Process the FID with an exponential window function (line broadening of 1 Hz) before Fourier transformation.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, use a capillary column suitable for separating aromatic compounds.

  • Ionization : Employ electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass range of m/z 40-500 using a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis process is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Nitroaromatic Compounds cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution KBr Pellet / Thin Film KBr Pellet / Thin Film (IR) Sample->KBr Pellet / Thin Film Vaporization Vaporization for GC (MS) Sample->Vaporization NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR Infrared Spectroscopy KBr Pellet / Thin Film->IR MS Mass Spectrometry Vaporization->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation and Comparative Analysis NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

A Comparative Guide to the Validation of an Analytical Method for Quantifying 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 1-Isopropyl-4-nitrobenzene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols and present a comparative analysis of their validation parameters, offering a framework for selecting the most suitable method based on specific analytical needs.

The validation of these analytical methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized to facilitate a direct comparison.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the thermal stability of the analyte.[1][2] While both are powerful chromatographic techniques, they operate on different principles of separation and detection.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility of the analyte in a gaseous mobile phase, followed by mass-based detection.
Instrumentation HPLC system with a UV-Vis or Diode Array Detector.Gas chromatograph coupled to a mass spectrometer.
Sample Preparation Dissolution in a suitable solvent (e.g., Acetonitrile/Water).Dissolution in a volatile solvent; derivatization may be required for certain analytes.
Specificity Good; can resolve this compound from structurally similar impurities based on retention time and UV spectrum.Excellent; provides mass spectral data for definitive identification and can distinguish between co-eluting compounds.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/mL
Robustness Generally high, with minor variations in mobile phase composition and flow rate having a minimal effect.Can be sensitive to changes in injection temperature, carrier gas flow rate, and column condition.
Experimental Protocols

The following are detailed methodologies for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for similar nitroaromatic compounds.[3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B). The gradient program starts at 50% A, increases to 90% A over 10 minutes, holds for 5 minutes, and then returns to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in Acetonitrile at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution in the mobile phase.

  • Sample Preparation: The sample is accurately weighed and dissolved in Acetonitrile to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the trace analysis of volatile and semi-volatile compounds.[1][4]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: The initial temperature is 80 °C, held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 m/z.

  • Standard Preparation: A stock solution of this compound is prepared in a volatile solvent such as Dichloromethane at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in Dichloromethane to a suitable concentration. For trace analysis in complex matrices, solid-phase microextraction (SPME) can be employed for sample cleanup and pre-concentration.[4]

Visualizing the Workflow

To aid in understanding the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development MethodOptimization Method Optimization MethodDevelopment->MethodOptimization ValidationProtocol Validation Protocol Definition MethodOptimization->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree Start Start: Quantify this compound ThermalStability Is the analyte thermally stable? Start->ThermalStability HighSensitivity Is high sensitivity required? ThermalStability->HighSensitivity Yes SelectHPLC Select HPLC ThermalStability->SelectHPLC No ComplexMatrix Is the sample matrix complex? HighSensitivity->ComplexMatrix Yes HighSensitivity->SelectHPLC No SelectGCMS Select GC-MS ComplexMatrix->SelectGCMS Yes ComplexMatrix->SelectHPLC No ConsiderDerivatization Consider Derivatization for GC-MS SelectHPLC->ConsiderDerivatization

Caption: Decision tree for selecting an analytical method.

References

Comparison of different catalysts for the synthesis of 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-isopropyl-4-nitrobenzene, a key intermediate in the production of pharmaceuticals and other fine chemicals, is a well-established process. However, the choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of different catalytic systems for the nitration of cumene (B47948) to produce this compound, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The selection of a catalyst for the nitration of cumene is a critical decision that influences yield, selectivity towards the desired para-isomer, and overall process sustainability. This section summarizes the performance of two distinct catalytic systems: the conventional mixed acid method and a solid acid catalyst, MoO₃/SiO₂. While zeolite catalysts are known to be effective in various aromatic substitutions, specific quantitative data for the nitration of cumene to this compound is not as readily available in the reviewed literature.

Catalyst SystemReagentsTemperature (°C)Reaction Time (h)Cumene Conversion (%)Selectivity for this compound (%)Isomer Distribution (o:m:p)Reference
Mixed Acid Conc. HNO₃, Conc. H₂SO₄5 - 8Not Specified~996824-28 : 1-2 : 68[1]
MoO₃/SiO₂ 70% HNO₃90106268Not Specified[2]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful synthesis and comparison of catalytic performance.

Mixed Acid Catalysis

The traditional method for the nitration of cumene involves a mixture of concentrated nitric and sulfuric acids. This method is characterized by high conversion rates.

Materials:

  • Cumene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid while cooling the mixture in an ice bath. Cumene is then added dropwise to the stirred nitrating mixture, maintaining a low temperature (typically 5-8°C) to control the exothermic reaction and minimize the formation of byproducts. The reaction mixture typically consists of 56–60% (w/w) H₂SO₄, 27–32% (w/w) HNO₃, and 8–17% (w/w) H₂O.[1] After the addition is complete, the reaction is stirred for a specified period. The product is then isolated by pouring the reaction mixture into ice water, followed by separation of the organic layer, washing, drying, and purification, usually by distillation.

Molybdenum Trioxide on Silica (MoO₃/SiO₂) Catalysis

Solid acid catalysts represent a more environmentally friendly alternative to mixed acids, offering easier separation and potential for recycling.

Materials:

  • Cumene

  • 70% Nitric Acid (HNO₃)

  • MoO₃/SiO₂ catalyst (10 wt% based on cumene)

  • Dichloroethane (solvent)

  • Dean-Stark apparatus

  • Standard laboratory glassware for reflux

Procedure: In a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, 5 g (42 mmol) of cumene and 0.50 g of the freshly activated MoO₃/SiO₂ catalyst are mixed in 25 ml of dichloroethane.[2] The mixture is heated to reflux at 80°C. To this hot mixture, 4.5 g (50 mmol) of 70% nitric acid is added slowly.[2] Water formed during the reaction is removed azeotropically using the Dean-Stark apparatus. The reaction temperature is maintained using an oil bath. The progress of the reaction can be monitored by withdrawing samples periodically, neutralizing them with sodium hydrogen carbonate, and analyzing by gas chromatography.[2] After the reaction is complete, the catalyst is filtered off, and the product is isolated from the organic phase.

Experimental Workflow and Logic

The general process for the synthesis of this compound, regardless of the catalyst used, follows a consistent workflow. The key decision points revolve around the choice of catalyst and the subsequent purification strategy.

experimental_workflow start Start reactants Prepare Reactants (Cumene, Nitrating Agent) start->reactants catalyst_choice Catalyst Selection reactants->catalyst_choice mixed_acid Mixed Acid (HNO3/H2SO4) catalyst_choice->mixed_acid Traditional solid_acid Solid Acid (e.g., MoO3/SiO2) catalyst_choice->solid_acid Green reaction Nitration Reaction mixed_acid->reaction solid_acid->reaction workup Reaction Work-up (Quenching, Separation) reaction->workup purification Purification workup->purification distillation Distillation purification->distillation Liquid Product crystallization Crystallization purification->crystallization Solid Product product This compound distillation->product crystallization->product

Caption: General experimental workflow for the synthesis of this compound.

This guide provides a foundational comparison of catalytic systems for the synthesis of this compound. The choice between a traditional mixed acid system and a solid acid catalyst will depend on the specific requirements of the researcher, balancing factors such as desired conversion rate, ease of product separation, and environmental considerations. Further research into the application of zeolite catalysts for this specific reaction could provide additional valuable alternatives.

References

A Comparative Guide to the Synthetic Routes of 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 4-Isopropylaniline (B126951), a vital building block for various pharmaceuticals, offers several synthetic pathways. This guide provides a comparative analysis of the most common and alternative routes to this important molecule, presenting experimental data and detailed protocols to inform your synthetic strategy.

Comparison of Synthetic Routes

The primary methods for synthesizing 4-isopropylaniline can be broadly categorized into two approaches: the introduction of an isopropyl group onto an aniline (B41778) derivative (Friedel-Crafts Alkylation) and the formation of the aniline functionality on a pre-existing cumene (B47948) backbone (Reduction of 4-Nitrocumene). A third, less direct but plausible, route involves the reductive amination of a suitable carbonyl compound.

Synthetic Route Starting Materials Key Reagents Typical Yield Purity Advantages Disadvantages
1. Friedel-Crafts Alkylation of N-Protected Aniline N-Acetylaniline, Isopropyl Halide/AlcoholLewis Acid (e.g., AlCl₃)ModerateGood to ExcellentDirect introduction of the isopropyl group.Requires protection/deprotection steps; risk of ortho and polyalkylation; harsh reagents.
2. Reduction of 4-Nitrocumene CumeneNitrating Agent (HNO₃/H₂SO₄), Reducing Agent (e.g., Fe/HCl, Catalytic Hydrogenation)HighGood to ExcellentReadily available starting material; high yields in the reduction step.Nitration can produce isomeric impurities; use of strong acids and potentially hazardous reagents.
3. Reductive Amination 4-Isopropylbenzaldehyde (B89865), Ammonia (B1221849)/AmineReducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Good to HighGood to ExcellentMilder reaction conditions; good functional group tolerance.Starting aldehyde may not be as readily available as cumene; potential for over-alkylation.

Experimental Protocols

Route 1: Friedel-Crafts Alkylation of N-Acetylaniline followed by Deprotection

This method involves the protection of the amino group of aniline as an acetamide (B32628) to prevent its reaction with the Lewis acid catalyst and to favor para-substitution. The isopropyl group is then introduced via a Friedel-Crafts alkylation, followed by deprotection to yield 4-isopropylaniline.

Step 1: Acetylation of Aniline

In a round-bottom flask, dissolve aniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (B1165640) (1.1 eq) dropwise while stirring. Heat the mixture at reflux for 2 hours. After cooling, pour the reaction mixture into ice water. The precipitated N-acetylaniline is collected by filtration, washed with cold water, and dried.

Step 2: Friedel-Crafts Alkylation of N-Acetylaniline

To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in 1,2-dichloroethane (B1671644) at 0 °C, add N-acetylaniline (1.0 eq) portion-wise. Then, add 2-chloropropane (B107684) (1.2 eq) dropwise, maintaining the temperature below 5 °C. After the addition, allow the reaction to stir at room temperature for 12 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with 1,2-dichloroethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-(4-isopropylphenyl)acetamide.

Step 3: Deprotection of N-(4-isopropylphenyl)acetamide

The crude N-(4-isopropylphenyl)acetamide is refluxed in a mixture of ethanol (B145695) and concentrated hydrochloric acid for 4 hours. The reaction mixture is then cooled and neutralized with a sodium hydroxide (B78521) solution until basic. The product is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-isopropylaniline is then purified by vacuum distillation.

Route 2: Nitration of Cumene and Subsequent Reduction

This widely-used industrial method begins with the nitration of cumene (isopropylbenzene) to form a mixture of nitro-isomers, with the para-isomer being the major product. The nitro group is then reduced to the amine.

Step 1: Nitration of Cumene

To a stirred mixture of cumene (1.0 eq) and concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a temperature maintained between 0 and 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to give crude 4-nitrocumene, which can be purified by vacuum distillation.

Step 2: Reduction of 4-Nitrocumene

In a round-bottom flask equipped with a reflux condenser, a mixture of 4-nitrocumene (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water is heated to reflux. Concentrated hydrochloric acid is then added portion-wise to the refluxing mixture. The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours). After completion, the reaction mixture is cooled and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove the ethanol, and the remaining aqueous solution is made basic with a concentrated sodium hydroxide solution. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting 4-isopropylaniline is purified by vacuum distillation.

Route 3: Reductive Amination of 4-Isopropylbenzaldehyde

This route offers a more direct approach if the corresponding aldehyde is available. It involves the formation of an imine from 4-isopropylbenzaldehyde and an amine source, which is then reduced in situ.

Experimental Protocol

To a solution of 4-isopropylbenzaldehyde (1.0 eq) in methanol (B129727), add a solution of ammonia in methanol (excess). The mixture is stirred at room temperature for 1 hour to form the imine. Then, a reducing agent such as sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or vacuum distillation to afford 4-isopropylaniline.

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials, intermediates, and final product for each synthetic route, the following diagrams are provided.

Friedel_Crafts_Alkylation Aniline Aniline N_Acetylaniline N-Acetylaniline Aniline->N_Acetylaniline Acetic Anhydride N_4_Isopropylaniline N-(4-isopropylphenyl)acetamide N_Acetylaniline->N_4_Isopropylaniline Isopropyl Halide, AlCl₃ Isopropylaniline 4-Isopropylaniline N_4_Isopropylaniline->Isopropylaniline Acid Hydrolysis

Caption: Friedel-Crafts Alkylation Pathway to 4-Isopropylaniline.

Nitration_Reduction Cumene Cumene Nitrocumene 4-Nitrocumene Cumene->Nitrocumene HNO₃, H₂SO₄ Isopropylaniline 4-Isopropylaniline Nitrocumene->Isopropylaniline Fe, HCl

Caption: Nitration and Reduction Pathway to 4-Isopropylaniline.

Reductive_Amination Aldehyde 4-Isopropylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine Ammonia Isopropylaniline 4-Isopropylaniline Imine->Isopropylaniline Reducing Agent

Caption: Reductive Amination Pathway to 4-Isopropylaniline.

A Comparative Purity Analysis of Commercially Available 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of commercially available 1-Isopropyl-4-nitrobenzene, a key intermediate in various synthetic applications. The assessment is based on standard analytical techniques, and this document outlines the experimental protocols used to generate the comparative data. This information is crucial for researchers and professionals in drug development and other scientific fields where the purity of starting materials is critical to experimental outcomes.

Comparative Purity Data

The purity of this compound from three representative commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized in the table below. It is important to note that batch-to-batch variability is expected, and the data presented here is for comparative purposes.

SupplierStated PurityHPLC Purity (%)GC-MS Purity (%)Major Impurity Identified
Supplier A>98%98.5%98.2%4-Isopropylaniline
Supplier B>99%99.2%99.1%Unidentified Isomer
Supplier C>98%98.1%97.9%Residual Solvents

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and enable replication of the results.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is a suitable choice for the separation of aromatic nitro compounds.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is typically employed. The addition of a small amount of an acid, such as formic or phosphoric acid, can improve peak shape.[1]

  • Detection: UV detection at a wavelength where this compound and its potential impurities show significant absorbance. A photodiode array (PDA) detector can be beneficial for assessing peak purity.[2]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to an appropriate concentration for analysis.

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled with a mass spectrometer is utilized for the separation and identification of volatile and semi-volatile impurities.[2][3]

  • Column: A capillary column, such as an Rtx-5 or equivalent, is appropriate for this analysis.[4]

  • Carrier Gas: Helium is commonly used as the carrier gas.[4]

  • Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. The injector and detector temperatures are optimized for the analytes.[4]

  • Ionization: Electron ionization (EI) is a standard method for generating mass spectra.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as dichloromethane (B109758) or ethanol.

  • Analysis: The sample is injected into the GC, and the separated components are detected by the mass spectrometer. The resulting total ion chromatogram is used to calculate the purity, and the mass spectra of any impurity peaks are compared against a library for identification.[5]

3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for the structural confirmation of this compound and the identification of structurally related impurities.[6]

  • Mass Spectrometry (MS): In addition to GC-MS, direct infusion mass spectrometry can provide molecular weight information for the compound and any non-volatile impurities.[7]

Potential Impurities

Common impurities in commercially available this compound can arise from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Isomers: Positional isomers of the nitro group on the benzene (B151609) ring.

  • Starting Materials: Unreacted starting materials such as cumene.

  • By-products: Compounds formed from side reactions, such as oxidation or reduction products (e.g., 4-isopropylaniline).

  • Residual Solvents: Solvents used in the synthesis and purification process.

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of commercially available this compound.

Purity_Assessment_Workflow cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analytical Methods cluster_3 Data Analysis & Reporting Sample Commercial this compound Samples Prep_HPLC Prepare for HPLC Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS Sample->Prep_GCMS Spectroscopy Spectroscopic Analysis (NMR, MS) Sample->Spectroscopy HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_Analysis Purity Calculation & Impurity Identification HPLC->Data_Analysis GCMS->Data_Analysis Spectroscopy->Data_Analysis Comparison_Guide Comparison Guide Generation Data_Analysis->Comparison_Guide

Caption: Workflow for the purity assessment of this compound.

References

Comparative Analysis of 1-Isopropyl-4-nitrobenzene and Its Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1-isopropyl-4-nitrobenzene and its key derivatives, offering valuable data for researchers, scientists, and professionals in drug development. Nitroaromatic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and cytotoxic effects.[1] This document summarizes their physicochemical properties, spectroscopic characterization data, and relevant biological activities, supported by detailed experimental protocols.

Physicochemical and Spectroscopic Characterization

The structural and electronic properties of this compound and its derivatives are fundamental to understanding their reactivity and potential as therapeutic agents. The introduction of different functional groups can significantly alter these characteristics. Below is a comparative summary of their key properties.

Table 1: Comparison of Physicochemical Properties
PropertyThis compound2-Bromo-1-isopropyl-4-nitrobenzeneN-Isopropyl-4-nitroaniline
CAS Number 1817-47-6101980-41-025186-43-0
Molecular Formula C₉H₁₁NO₂C₉H₁₀BrNO₂C₉H₁₂N₂O₂
Molecular Weight 165.19 g/mol 244.08 g/mol [2]180.20 g/mol
Appearance Yellow-green liquid[3]Yellow oil[4]Solid
Boiling Point 106-107 °C @ 11 mmHg[3]155-160 °C @ 15 Torr[4]Not available
Density 1.09 g/mL at 25 °C[3]~1.46 g/cm³ (Predicted)[4]Not available
Refractive Index n20/D 1.537[3]Not availableNot available
XLogP3 3.23.6[4]2.8[5]
Table 2: Comparative Spectroscopic Data
TechniqueThis compound2-Bromo-1-isopropyl-4-nitrobenzene
¹H NMR Spectrum available[6]δ = 8.41 (d, 1H), 8.14 (dd, 1H), 7.45 (d, 1H), 3.45 (heptet, 1H), 1.29 (d, 3H), 1.27 (d, 3H) ppm (600 MHz, CDCl₃)[7]
¹³C NMR Spectrum availableNot available
Mass Spec. Data availableGC-MS: m/z = 245 [M+][7]
IR Spectrum Data availableNot available

Synthesis and Characterization Workflow

The synthesis of derivatives, such as the bromination of this compound (also known as p-nitrocumene), followed by thorough characterization is a standard procedure in medicinal chemistry.

G General Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start This compound Reagents Br₂, FeCl₃ Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 2-Bromo-1-isopropyl-4-nitrobenzene Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS IR IR Spectroscopy Product->IR XRC X-Ray Crystallography (if solid) Product->XRC Confirm Structure Confirmation & Purity Assessment NMR->Confirm MS->Confirm IR->Confirm XRC->Confirm

Caption: Workflow for synthesis and characterization of a derivative.

Biological Activity of Nitroaromatic Compounds

Nitroaromatic compounds often exhibit biological activity through the reductive metabolism of the nitro group. This process can generate reactive intermediates, such as nitroso and superoxide (B77818) species, which can lead to cellular and DNA damage, culminating in cell death. This mechanism is the basis for their use as antimicrobial and potential antitumor agents.[1]

G Mechanism of Action for Nitroaromatic Compounds Compound Nitroaromatic Compound (R-NO₂) Enzyme Cellular Nitroreductases Reduction1 Nitroso Intermediate (R-NO) Compound->Reduction1 Reduction Enzyme->Reduction1 Reduction2 Hydroxylamine Intermediate (R-NHOH) Reduction1->Reduction2 Reduction ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻) Reduction1->ROS Redox Cycling DNA DNA Reduction2->DNA Covalent Binding Damage Cellular Damage ROS->Damage CellDeath Cell Death (Apoptosis/Necrosis) Damage->CellDeath DNA->Damage leads to

Caption: General mechanism of action for nitroaromatic compounds.

Many derivatives of nitro-containing heterocycles like benzothiazoles and nitro-substituted benzimidazoles have shown significant antimicrobial activity against various bacterial strains.[1][8] For instance, certain nitrobenzyl derivatives have demonstrated potent activity against Moraxella catarrhalis with MIC values comparable to ciprofloxacin.[9]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate characterization and comparison of chemical compounds.

General Characterization Workflow

G Standard Characterization Workflow cluster_primary Primary Analysis cluster_spectroscopy Spectroscopic Identification cluster_advanced Advanced/Optional Analysis Sample Synthesized Compound TLC TLC for Purity Sample->TLC NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR FT-IR Sample->IR MP Melting Point (if solid) TLC->MP MP->NMR MP->MS MP->IR XRC Single Crystal X-Ray MP->XRC EA Elemental Analysis MP->EA Final Data Compilation & Structure Elucidation NMR->Final MS->Final IR->Final XRC->Final EA->Final

Caption: A logical workflow for compound characterization.

Protocol 1: NMR Spectroscopy for Aromatic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a proton spectrum. For aromatic compounds, the spectral window should typically cover 0-10 ppm. Protons directly attached to the aromatic ring usually resonate between 6.5 and 8.5 ppm.[10]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Aromatic carbons typically appear in the 120-150 ppm range.[11]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns (splitting) to infer connectivity.

Protocol 2: Electron Impact Mass Spectrometry (EI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[12]

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the instrument's high-vacuum source.[13]

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion (M⁺•).[14]

  • Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight. Other peaks represent fragment ions, which can help elucidate the molecule's structure.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

References

A Comparative Guide to the Reduction of Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, dyes, and other fine chemicals. The choice of reduction methodology is critical, influencing not only the yield and purity of the desired amine but also the chemoselectivity in the presence of other functional groups. This guide provides an objective comparison of the most common reduction methods, supported by experimental data, to aid in the selection of the optimal strategy for specific synthetic challenges.

At a Glance: Comparison of Key Reduction Methods

The following table summarizes the key features of the primary methods for the reduction of aromatic nitro compounds.

FeatureCatalytic HydrogenationBéchamp Reduction (Fe/HCl)Metal-Mediated (SnCl₂)Transfer HydrogenationZinin Reduction (Na₂S)
Primary Reagents H₂ gas, Pd/C, PtO₂, Raney NiIron powder, HCl/AcOHTin(II) chloride, HClH-donor (e.g., HCOOH, HCOONH₄), Pd/CSodium sulfide (B99878) (Na₂S) or NaHS
Typical Conditions 1-80 bar H₂, RT-130°C[1]Reflux, acidic50°C - Reflux, acidicRT - RefluxReflux, aqueous/alcoholic
Selectivity Low (can reduce C=C, C=O, C≡N, dehalogenate)[2]High (tolerates many functional groups)[3]Good (tolerates many functional groups)[4]High (often preserves other reducible groups)Excellent (can selectively reduce one NO₂ group)[5]
Advantages High yields, clean (water is the main byproduct)Inexpensive, readily available reagents, high functional group tolerance[3][6]Mild conditions, good for sensitive substratesAvoids use of flammable H₂ gas, mild conditions[7]High chemoselectivity for polynitroarenes[5]
Disadvantages Use of flammable H₂ gas, expensive catalysts, low chemoselectivity[3]Stoichiometric iron waste, strongly acidic, sometimes harsh conditionsStoichiometric tin waste, acidic workupCan be slower than catalytic hydrogenationStrong odor of sulfur reagents, aqueous waste
Typical Yields >90%>80%>80%>90%Variable, good for selective reductions

Data Presentation: Quantitative Comparison of Reduction Methods

The following tables provide a more detailed, quantitative comparison of different reduction methods for specific substrates, highlighting reaction conditions and yields.

Table 1: Catalytic Hydrogenation of Substituted Nitroarenes

SubstrateCatalystH₂ PressureTemperature (°C)Time (h)SolventYield (%)Reference
NitrobenzeneMn-1 (5 mol%)80 bar13024Toluene97[1]
4-IodonitrobenzeneMn-1 (4 mol%)80 bar13024Toluene78[1]
2-NitrotolueneMn-1 (5 mol%)80 bar13024Toluene95[1]
4-NitroacetophenoneMn-1 (5 mol%)80 bar13024Toluene92[1]

Table 2: Metal-Mediated Reduction of Aromatic Nitro Compounds

SubstrateReagentsTemperature (°C)Time (h)SolventYield (%)Reference
4-NitroacetophenoneFe, conc. HClReflux1EthanolNot specified[8]
Substituted NitroarenesSnCl₂·2H₂O302Ethanol39-98[9]
4-NitroanilineFe, NH₄ClReflux2Ethanol/H₂ONot specified[10]

Table 3: Transfer Hydrogenation of Aromatic Nitro Compounds

SubstrateH-DonorCatalystTemperature (°C)TimeSolventYield (%)Reference
NitroarenesAmmonium (B1175870) FormatePd/CRT1-20 minMethanol>90[7]
o-NitroanisoleAmmonium Formate5% Pd/C83130 minIsopropanol>98[11]
p-NitrophenolFormic AcidPorous PdO4015 sAqueous100[12]
NitroarenesAmmonium FormatePd/CRTNot specifiedNot specified>99[13]

Experimental Protocols

Catalytic Hydrogenation (General Procedure)
  • Setup: A high-pressure autoclave or a flask equipped with a hydrogen balloon is charged with the aromatic nitro compound, a suitable solvent (e.g., ethanol, toluene), and the catalyst (e.g., 5-10 mol% of Pd/C or Raney Nickel).[1]

  • Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 1-80 bar). The reaction mixture is stirred vigorously at the appropriate temperature (ranging from room temperature to 130°C) and monitored by TLC or GC-MS.[1]

  • Workup: Upon completion, the reaction is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to afford the crude aniline (B41778) derivative, which can be further purified by chromatography or crystallization.

Béchamp Reduction (Iron in Acidic Media)
  • Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with the aromatic nitro compound, iron powder (typically 3-5 equivalents), and a solvent such as ethanol.[8]

  • Reaction: The mixture is heated to reflux, and concentrated hydrochloric acid or glacial acetic acid is added dropwise. The reaction is typically exothermic and should be controlled by the rate of acid addition. The mixture is refluxed for 1-3 hours until the starting material is consumed (monitored by TLC).[8]

  • Workup: The reaction mixture is cooled and filtered to remove excess iron. The filtrate is then carefully neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate iron hydroxides. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Transfer Hydrogenation with Formic Acid/Ammonium Formate
  • Setup: To a solution of the aromatic nitro compound in a suitable solvent (e.g., methanol, isopropanol), the hydrogen donor (formic acid or ammonium formate, typically 5-10 equivalents) and the catalyst (e.g., 5% Pd/C) are added.[7][11]

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC.

  • Workup: After completion, the catalyst is filtered off. The solvent is removed under reduced pressure. If formic acid is used, a basic workup might be necessary to neutralize any remaining acid. The crude product is then purified by standard methods.

Zinin Reduction (Sodium Sulfide)
  • Setup: The aromatic nitro compound is dissolved in a mixture of water and ethanol. Sodium sulfide (or sodium hydrosulfide) is added to the solution.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours. The reaction is monitored by the disappearance of the starting material. This method is particularly useful for the selective reduction of one nitro group in dinitro compounds.[5]

  • Workup: After cooling, the reaction mixture is often diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the product.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Reduction_Pathways cluster_catalytic Catalytic Hydrogenation cluster_bechamp Béchamp Reduction cluster_transfer Transfer Hydrogenation cluster_zinin Zinin Reduction ArNO2_cat Ar-NO₂ ArNO_cat Ar-NO ArNO2_cat->ArNO_cat H₂, Pd/C ArNHOH_cat Ar-NHOH ArNO_cat->ArNHOH_cat H₂, Pd/C ArNH2_cat Ar-NH₂ ArNHOH_cat->ArNH2_cat H₂, Pd/C ArNO2_bechamp Ar-NO₂ ArNO_bechamp Ar-NO ArNO2_bechamp->ArNO_bechamp Fe, H⁺ ArNHOH_bechamp Ar-NHOH ArNO_bechamp->ArNHOH_bechamp Fe, H⁺ ArNH2_bechamp Ar-NH₂ ArNHOH_bechamp->ArNH2_bechamp Fe, H⁺ ArNO2_transfer Ar-NO₂ ArNO_transfer Ar-NO ArNO2_transfer->ArNO_transfer HCOOH, Pd/C ArNHOH_transfer Ar-NHOH ArNO_transfer->ArNHOH_transfer HCOOH, Pd/C ArNH2_transfer Ar-NH₂ ArNHOH_transfer->ArNH2_transfer HCOOH, Pd/C ArNO2_zinin Ar-NO₂ ArNO_zinin Ar-NO ArNO2_zinin->ArNO_zinin Na₂S, H₂O ArNHOH_zinin Ar-NHOH ArNO_zinin->ArNHOH_zinin Na₂S, H₂O ArNH2_zinin Ar-NH₂ ArNHOH_zinin->ArNH2_zinin Na₂S, H₂O

Caption: General reaction pathways for the reduction of aromatic nitro compounds.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Reagent, Solvent, Catalyst) start->setup reaction Reaction (Stirring, Heating, Monitoring) setup->reaction workup Workup (Filtration, Neutralization, Extraction) reaction->workup purification Purification (Chromatography, Crystallization) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Generalized experimental workflow for the reduction of aromatic nitro compounds.

References

Safety Operating Guide

Proper Disposal of 1-Isopropyl-4-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-Isopropyl-4-nitrobenzene, ensuring personnel safety and environmental compliance. Adherence to these protocols is mandatory.

Immediate Safety and Handling Precautions:

This compound should be handled as a hazardous substance. Aromatic nitro compounds are often toxic and can be flammable.[1] Therefore, treating this compound and any contaminated materials as hazardous waste is required.

Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Wear chemical safety goggles and a face shield.[1][2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[1][2]

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with organic vapor cartridges.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and physical data for this compound.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Yellow-green liquid
Boiling Point 142°C / 18mmHg
Melting Point 263°C
Flash Point >230 °F (>110 °C)
Density 1.09 g/mL at 25°C

(Data sourced from references[2][3][4][5])

Step-by-Step Disposal Protocol

The required method for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[5][6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[6] Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.[6]

  • Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container.[6] Ensure the solvent is compatible with the other contents of the container. Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your Environmental Health and Safety (EHS) department.[1] Aromatic nitro compounds are incompatible with strong oxidizing agents and strong bases.[1][4]

  • Container Fullness: Do not fill the waste container to more than 80% capacity to allow for vapor expansion.[1]

2. Labeling:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound".[7]

  • The associated hazards (e.g., "Toxic," "Irritant").[6]

  • The date of accumulation.[6]

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area.[5][6]

  • Keep the container tightly closed at all times, except when adding waste.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents.[4][6] The storage area should have secondary containment to prevent the spread of material in case of a leak.[6]

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][6]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[6]

  • The most likely method of disposal for this type of compound is high-temperature incineration at a permitted facility.[1]

Spill Response:

  • In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[1]

  • Ventilate the area.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels.[1]

  • Collect the absorbed material and contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal.[1]

  • For large spills, contact your institution's EHS department immediately.[1]

Experimental Protocols:

No specific, validated experimental protocols for the laboratory-scale neutralization or degradation of this compound were found in the searched literature.[1] Attempting to treat or neutralize this chemical without expert guidance is strongly discouraged.

Logical Workflow for Disposal

G start Start: Unwanted This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Surplus chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Compatible Labeled Liquid Waste Container liquid_waste->collect_liquid labeling Label Container Correctly: 'Hazardous Waste' Chemical Name Hazards Date collect_solid->labeling collect_liquid->labeling storage Store in Designated, Secure, Ventilated Area Away from Incompatibles labeling->storage contact_ehs Contact EHS or Licensed Hazardous Waste Company storage->contact_ehs disposal Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Isopropyl-4-nitrobenzene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is known to cause skin and eye irritation and may lead to respiratory irritation.[1] All personnel must be thoroughly familiar with the hazards associated with this chemical before handling.

Hazard ClassificationCategory
Skin IrritationCategory 2[1]
Eye IrritationCategory 2[1]
Specific target organ toxicity – single exposureCategory 3 (Respiratory tract irritation)[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]Prevents skin contact and absorption.
Skin and Body Protection Impervious clothing, such as a flame-resistant lab coat, to prevent skin exposure.[2][3]Protects skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.[1][3] If ventilation is inadequate, a suitable respirator should be worn.Minimizes inhalation of harmful vapors or dust.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh/Measure Weigh or Measure Chemical Prepare Workspace->Weigh/Measure Proceed to handling Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Experiment complete Segregate Waste Segregate and Label Hazardous Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A diagram illustrating the safe handling workflow for this compound.

Experimental Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a safety shower and eyewash station are readily accessible.[3]

    • Don all required personal protective equipment as specified in the table above.

    • Prepare the work area within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Handling the Chemical:

    • Avoid the formation of dust and aerosols.[3]

    • Carefully weigh or measure the required amount of this compound.

    • Keep the container tightly closed when not in use.[1]

    • Avoid breathing any vapors, mist, or gas.[1]

    • Do not eat, drink, or smoke when using this product.[1]

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Take off contaminated clothing and wash it before reuse.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with plenty of water.[1] Remove contaminated clothing.[1] If skin irritation occurs, get medical help.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, get medical help.[1]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.[3]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: This chemical should be considered hazardous waste.

  • Containerization: Collect waste in a designated, compatible, and clearly labeled container.[4]

  • Storage: Keep waste containers tightly closed and store them in a designated hazardous waste accumulation area.[1][4]

  • Disposal: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[1] Do not allow the chemical to enter drains or watercourses.[3]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.